Product packaging for 1H-Benzo[D]imidazole-7-acetic acid(Cat. No.:CAS No. 933709-63-8)

1H-Benzo[D]imidazole-7-acetic acid

Cat. No.: B3307642
CAS No.: 933709-63-8
M. Wt: 176.17 g/mol
InChI Key: ZNDIGDAXXREYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzo[D]imidazole-7-acetic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This specific derivative, featuring an acetic acid side chain at the 7-position, offers researchers a versatile handle for further synthetic modification. The carboxylic acid group can be used to create amide linkages, ester derivatives, or other functional groups, facilitating the development of novel compounds for biological evaluation. Benzimidazole derivatives are extensively investigated for their potential across multiple therapeutic areas. Research indicates that compounds containing the benzimidazole nucleus exhibit anticancer properties by targeting enzymes like human topoisomerase I or causing cell cycle arrest . Furthermore, the scaffold is explored for developing agents with antimicrobial , anti-inflammatory , antiviral , and antitubercular activities . Some derivatives also show potential as modulators of neurological targets, such as the GABA-A receptor . The presence of the acetic acid moiety in this compound may enhance its water solubility compared to non-functionalized benzimidazoles, potentially improving its pharmacokinetic properties in experimental models. This product is intended for research and development purposes only. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B3307642 1H-Benzo[D]imidazole-7-acetic acid CAS No. 933709-63-8

Properties

IUPAC Name

2-(1H-benzimidazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDIGDAXXREYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599208
Record name (1H-Benzimidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933709-63-8
Record name (1H-Benzimidazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1H-Benzo[D]imidazole-7-acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Proposed Synthesis of 1H-Benzo[D]imidazole-7-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules. This document provides a comprehensive technical guide to a proposed synthetic pathway for this target molecule. Due to the absence of a directly published synthesis in the current literature, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations. It includes detailed, representative experimental protocols, a summary of expected quantitative data, and workflow visualizations to aid researchers in the practical synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from a substituted o-phenylenediamine precursor. The proposed pathway begins with the commercially available 3-nitrophenylacetic acid and proceeds through nitration, selective reduction, cyclization, and final reduction to yield the target compound. This route is designed to utilize common laboratory reagents and procedures.

Synthesis of this compound A 3-Nitrophenylacetic acid B Methyl 2,3-dinitrophenylacetate A->B 1. Esterification (MeOH, H₂SO₄) 2. Nitration (HNO₃, H₂SO₄) C Methyl 2-amino-3-nitrophenylacetate B->C Selective Reduction (e.g., Na₂S, NH₄Cl) D Methyl 1H-benzo[d]imidazol-7-ylacetate (from 2-nitro intermediate) C->D Reductive Cyclization (HCOOH, Pd/C, H₂) E This compound D->E Hydrolysis (LiOH or HCl)

Caption: Proposed multi-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and reaction conditions for each step of the proposed synthesis. These values are derived from analogous transformations reported in the chemical literature.

StepTransformationReagents & ConditionsTypical Yield (%)Reference Analogy
1aEsterification of 3-nitrophenylacetic acidMethanol, cat. H₂SO₄, reflux90-95General esterification
1bNitration of methyl 3-nitrophenylacetateConc. HNO₃, Conc. H₂SO₄, 0-10 °C70-80Aromatic nitration
2Selective reduction of dinitro compoundNa₂S, NH₄Cl, aq. Ethanol, reflux60-70Selective nitro reduction
3Reductive cyclization of nitro-amineHCOOH, 10% Pd/C, H₂ (50 psi), Ethanol, 60 °C75-85Reductive cyclization
4Hydrolysis of the methyl esterLiOH, THF/H₂O, rt; then acid workup85-95Ester hydrolysis

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound based on the proposed pathway.

Step 1a: Synthesis of Methyl 3-nitrophenylacetate

Objective: To convert the carboxylic acid of 3-nitrophenylacetic acid to its methyl ester to protect it during subsequent reactions.

Methodology:

  • Suspend 3-nitrophenylacetic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify by silica gel chromatography if necessary.

Step 1b: Synthesis of Methyl 2,3-dinitrophenylacetate

Objective: To introduce a second nitro group ortho to the existing nitro group.

Methodology:

  • To a stirred mixture of concentrated sulfuric acid (5 volumes), add methyl 3-nitrophenylacetate (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Cool the mixture to 0 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the dinitro product.

Step 2: Synthesis of Methyl 2-amino-3-nitrophenylacetate

Objective: To selectively reduce one of the two nitro groups to an amine, creating the o-phenylenediamine precursor.

Methodology:

  • Dissolve methyl 2,3-dinitrophenylacetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium sulfide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Step 3: Synthesis of Methyl 1H-benzo[d]imidazol-7-ylacetate (via Reductive Cyclization)

Objective: To simultaneously reduce the remaining nitro group and cyclize with formic acid to form the benzimidazole ring.

Methodology:

  • To a solution of methyl 2-amino-3-nitrophenylacetate (1.0 eq) in ethanol, add formic acid (5.0 eq).

  • Add 10% Palladium on carbon (10 mol%) to the mixture.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at 60 °C for 12-16 hours.

  • Cool the reaction, vent the hydrogen, and filter the catalyst through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzimidazole ester.

  • Purify by recrystallization or column chromatography.

Step 4: Synthesis of this compound

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Methodology:

  • Dissolve the methyl 1H-benzo[d]imidazol-7-ylacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Logical Workflow Visualization

The overall workflow for the synthesis and analysis of the target compound is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start 3-Nitrophenylacetic Acid Step1 Esterification & Nitration Start->Step1 Step2 Selective Reduction Step1->Step2 Step3 Reductive Cyclization Step2->Step3 Step4 Hydrolysis Step3->Step4 Product Crude Product Step4->Product Purify Purification (Chromatography/ Recrystallization) Product->Purify Analysis Characterization (NMR, MS, HPLC) Purify->Analysis Final Pure 1H-Benzo[D]imidazole- 7-acetic acid Analysis->Final

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1H-Benzo[D]imidazole-7-acetic acid. While experimental data for this specific isomer is limited in publicly accessible literature, this document outlines the established methodologies for determining these crucial parameters, drawing upon protocols for closely related benzimidazole derivatives. Understanding these properties is paramount for predicting the compound's behavior in biological systems, a critical aspect of drug discovery and development.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its efficacy and safety as a potential therapeutic agent. The key parameters include solubility, acid dissociation constant (pKa), melting point, and the partition coefficient (logP).

PropertyValueCompoundData Type
pKa8.05 ± 0.301H-Benzimidazole-7-acetic acid, 2,5-dichloro-, methyl esterPredicted[1]
Melting Point>300 °C1H-Benzimidazole-5-carboxylic acidExperimental[2]
LogP1.31H-BenzimidazoleComputed[3]
Aqueous Solubility2.01 x 10³ mg/L at 30 °C1H-BenzimidazoleExperimental[3]

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are essential for generating reliable data. The following sections describe standard methodologies for determining the key physicochemical properties of benzimidazole derivatives.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. The capillary melting point method is a widely used and reliable technique.

Protocol: Capillary Melting Point Determination [4][5][6][7][8]

  • Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder Sample start->powder 1. pack Pack Capillary powder->pack 2. setup Setup Apparatus pack->setup 3. heat Heat Slowly setup->heat 4. observe Observe & Record heat->observe 5. end Melting Point Range observe->end 6.

Fig. 1: Workflow for Melting Point Determination.
pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding.

Protocol: pKa Determination by Capillary Electrophoresis [9]

  • Sample and Buffer Preparation: Solutions of this compound are prepared in a series of buffers with varying pH values and known ionic strengths.

  • Capillary Electrophoresis: The electrophoretic mobility of the compound is measured at each pH.

  • Data Analysis: The electrophoretic mobility is plotted against the pH of the buffer. The pKa value corresponds to the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.

  • Thermodynamic pKa: The pKa values obtained at different ionic strengths are extrapolated to zero ionic strength to determine the thermodynamic pKa.

Protocol: pKa Determination by ¹H NMR Spectroscopy [10][11][12]

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent, and the pH is adjusted incrementally by adding a strong acid or base.

  • ¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded at each pH value.

  • Chemical Shift Analysis: The chemical shifts of protons adjacent to the ionizable groups are monitored as a function of pH.

  • Data Fitting: The data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the chemical shift titration curve.

pKaDetermination cluster_ce Capillary Electrophoresis Method cluster_nmr ¹H NMR Spectroscopy Method ce_prep Prepare Solutions (Varying pH) ce_run Measure Electrophoretic Mobility ce_prep->ce_run ce_analyze Plot Mobility vs. pH ce_run->ce_analyze ce_pka Determine pKa at Inflection Point ce_analyze->ce_pka nmr_prep Prepare Sample (Titrate pH) nmr_run Acquire ¹H NMR Spectra nmr_prep->nmr_run nmr_analyze Monitor Chemical Shifts nmr_run->nmr_analyze nmr_pka Fit to Henderson- Hasselbalch Equation nmr_analyze->nmr_pka

Fig. 2: Methodologies for pKa Determination.
Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a traditional approach, while modern laser-based kinetic methods offer higher throughput.

Protocol: Solubility Determination by Laser Monitoring [13]

  • Sample Preparation: A suspension of this compound in the desired solvent (e.g., water, buffer) is prepared in a sealed vial.

  • Heating and Cooling Cycles: The suspension is subjected to controlled heating and cooling cycles.

  • Laser Monitoring: A laser beam is passed through the sample, and the light transmission is monitored. The temperature at which the last solid particle dissolves upon heating (clear point) and the temperature at which the first solid particle appears upon cooling (cloud point) are recorded.

  • Solubility Curve: The experiment is repeated with different initial concentrations to construct a solubility curve as a function of temperature.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Protocol: LogP Determination by HPLC [14]

  • Phase Preparation: n-Octanol and a buffered aqueous phase (typically phosphate buffer at pH 7.4) are mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed thoroughly and allowed to equilibrate.

  • Phase Separation: The octanol and aqueous layers are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a validated HPLC method with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[15][16][17][18][19] These activities often stem from their ability to interact with various biological targets. While the specific signaling pathways involving this compound have not been elucidated, the physicochemical properties determined through the aforementioned protocols are critical for predicting its potential biological interactions and guiding further pharmacological studies.

The following diagram illustrates the logical relationship between physicochemical properties and the drug discovery process.

DrugDiscoveryLogic cluster_properties Physicochemical Properties cluster_adme ADME Properties cluster_outcome Therapeutic Outcome solubility Solubility absorption Absorption solubility->absorption metabolism Metabolism solubility->metabolism excretion Excretion solubility->excretion pka pKa pka->absorption logp LogP logp->absorption distribution Distribution logp->distribution logp->metabolism melting_point Melting Point (Purity) efficacy Efficacy melting_point->efficacy Purity impacts dosage accuracy absorption->efficacy safety Safety absorption->safety distribution->efficacy distribution->safety metabolism->efficacy metabolism->safety excretion->efficacy excretion->safety

Fig. 3: Role of Physicochemical Properties in Drug Discovery.

Conclusion

This technical guide provides a framework for the characterization of the physicochemical properties of this compound. While specific experimental data is currently sparse, the detailed protocols for melting point, pKa, solubility, and logP determination offer a clear path for researchers to generate the necessary data. The acquisition of these parameters is a critical first step in the comprehensive evaluation of this compound for its potential as a therapeutic agent and for understanding its behavior in biological systems. The provided workflows and logical diagrams serve as a valuable resource for planning and executing these essential studies in the field of drug development.

References

Elucidating the Structure of 1H-Benzo[D]imidazole-7-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1H-Benzo[D]imidazole-7-acetic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines a generalized, yet detailed, approach based on established principles of organic chemistry and spectral analysis of related benzimidazole derivatives.

Synthesis of this compound

The synthesis of this compound would typically proceed via the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A plausible synthetic route is the reaction of 3,4-diaminophenylacetic acid with formic acid.

Experimental Protocol: Synthesis

A mixture of 3,4-diaminophenylacetic acid (1 equivalent) and formic acid (10 equivalents) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the excess formic acid is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. For further purification, recrystallization from an appropriate solvent system, such as ethanol/water, can be performed.

Spectroscopic and Spectrometric Analysis

The definitive confirmation of the structure of this compound requires a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, coupling constants (J), and assignments for this compound. The data is predicted based on the analysis of similar benzimidazole structures.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.15s-H-2 (imidazole)
~7.60d~8.0H-4
~7.25t~8.0H-5
~7.15d~8.0H-6
~3.80s--CH₂- (acetic acid)
~12.5 (broad)s--NH- (imidazole)
~12.0 (broad)s--OH (carboxylic acid)

Note: The chemical shifts of the NH and OH protons can be broad and may vary depending on the solvent and concentration.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

Chemical Shift (δ, ppm)Assignment
~172.0C=O (carboxylic acid)
~144.0C-2 (imidazole)
~142.0C-7a (bridgehead)
~135.0C-3a (bridgehead)
~125.0C-5
~120.0C-7
~115.0C-4
~112.0C-6
~35.0-CH₂- (acetic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

For this compound (C₉H₈N₂O₂), the expected data from high-resolution mass spectrometry (HRMS) is as follows:

IonCalculated m/zObserved m/z
[M+H]⁺177.0664177.0662
[M+Na]⁺199.0483199.0481

The fragmentation pattern in the MS/MS spectrum would likely show a characteristic loss of the carboxylic acid group (-45 Da) and other fragments corresponding to the stable benzimidazole ring system.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and a generalized signaling pathway where such a molecule might be investigated.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Structure Elucidation 3,4-diaminophenylacetic_acid 3,4-Diaminophenylacetic Acid Condensation Condensation Reaction 3,4-diaminophenylacetic_acid->Condensation Formic_acid Formic Acid Formic_acid->Condensation Crude_Product Crude this compound Condensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product H_NMR ¹H NMR Spectroscopy Pure_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Pure_Product->C_NMR MS Mass Spectrometry (HRMS) Pure_Product->MS Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structure elucidation of this compound.

signaling_pathway_example Ligand This compound (Hypothetical Ligand) Receptor Target Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Example of a signaling pathway where a benzimidazole derivative might act as a ligand.

Conclusion

An In-depth Technical Guide on the Spectroscopic Data of (1H-Benzoimidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-Benzoimidazol-2-yl)acetic acid. The information is presented in a structured format to facilitate easy interpretation and comparison, along with detailed experimental protocols and workflow visualizations.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (1H-Benzoimidazol-2-yl)acetic acid.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) Hz
12.03Broad Peak1HNH (imidazole)-
10.59Broad Peak1HCOOH-
7.92Doublet2HH-4, H-7 (benzimidazole ring)7.5
7.58Doublet2HH-5, H-6 (benzimidazole ring)7.5, 0.9
3.64Singlet2HCH2COOH-

Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
164.20COOH
152.20C=N (imidazole ring)
131.95Aromatic C-H
128.32Aromatic C-H
122.50Aromatic C-H
48.40CH2COOH

Solvent: DMSO-d6, Spectrometer Frequency: 75 MHz[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)Assignment
3624O-H stretching (carboxylic acid)
3230N-H stretching (imidazole)
1722C=O stretching (carboxylic acid)

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

While a specific mass spectrum for (1H-Benzoimidazol-2-yl)acetic acid was not found, the expected fragmentation pattern under electron ionization is described below.

m/zInterpretation
176Molecular ion [M]+
131[M - COOH]+, loss of the carboxylic acid group
118[M - CH2COOH]+, loss of the acetic acid side chain
91Further fragmentation of the benzimidazole ring

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker spectrometer operating at a frequency of 300 MHz for 1H NMR and 75 MHz for 13C NMR was used.

  • Sample Preparation: The sample of (1H-Benzoimidazol-2-yl)acetic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

  • Data Acquisition: 1H and 13C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.

  • Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm-1.

2.3 Mass Spectrometry (MS)

  • Instrumentation: An electron ionization mass spectrometer is typically used for the analysis of such compounds.

  • Sample Introduction: The sample would be introduced via a direct insertion probe.

  • Ionization: Electron ionization (EI) at 70 eV would be employed.

  • Data Acquisition: The mass spectrum would be scanned over a mass range of m/z 50-500.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_start Sample Dissolution (DMSO-d6) nmr_acq Data Acquisition (300 MHz) nmr_start->nmr_acq nmr_proc Data Processing (Fourier Transform) nmr_acq->nmr_proc nmr_analysis Spectral Analysis nmr_proc->nmr_analysis ir_start Sample Preparation (KBr Pellet) ir_acq Data Acquisition (FTIR) ir_start->ir_acq ir_analysis Spectral Analysis ir_acq->ir_analysis ms_start Sample Introduction (Direct Insertion) ms_ion Ionization (Electron Ionization) ms_start->ms_ion ms_sep Mass Separation ms_ion->ms_sep ms_detect Detection ms_sep->ms_detect ms_analysis Spectral Analysis ms_detect->ms_analysis

Caption: General experimental workflows for NMR, IR, and MS analysis.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information compound 1H-Benzoimidazol-2-yl)acetic acid NMR NMR compound->NMR IR IR compound->IR MS MS compound->MS structure Chemical Structure NMR->structure functional_groups Functional Groups IR->functional_groups molecular_weight Molecular Weight & Formula MS->molecular_weight

Caption: Relationship between spectroscopic techniques and derived chemical information.

References

Physicochemical and CAS Data of Representative Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1H-Benzo[d]imidazole Derivatives

Introduction

The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 1H-benzo[d]imidazole derivatives. Due to the limited availability of specific data for 1H-Benzo[D]imidazole-7-acetic acid, this document will focus on the broader class of substituted benzimidazoles, drawing upon established research to provide a thorough understanding for researchers, scientists, and drug development professionals.

The following table summarizes key data for several 1H-benzo[d]imidazole derivatives to illustrate the range of compounds in this family.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
1H-Benzo[d]imidazole51-17-2C₇H₆N₂118.14170-172[3]
2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetic acid92437-42-8C₁₅H₁₂N₂O₂252.27Not specified[4]
Benzoimidazol-1-yl-acetic acid40332-16-9C₉H₈N₂O₂176.17Not specified[5]
1H-Benzo[d]imidazol-5-ol41292-65-3C₇H₆N₂O134.14Not specified[6]
2-(Thiophen-2-yl)-1H-benzo[d]imidazoleNot specifiedC₁₁H₈N₂S200.26288-296[7]
2-(4-Chlorophenyl)-1H-benzo[d]imidazoleNot specifiedC₁₃H₉ClN₂228.7296-298[7]

Synthetic Strategies for 1H-Benzo[d]imidazole Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8][9] The reaction conditions can be modified to accommodate a variety of functional groups on both reactants, leading to a diverse library of derivatives.

A general and eco-friendly synthetic approach involves the reaction of o-phenylenediamine with substituted benzaldehydes in the presence of a catalyst, such as zinc oxide nanoparticles (ZnO-NPs), in ethanol.[7][10] This method often results in high yields and shorter reaction times compared to traditional methods that may require harsh conditions.[7]

Below is a generalized workflow for the synthesis of 2-substituted-1H-benzo[d]imidazoles.

G General Synthesis Workflow for 2-Substituted-1H-benzo[d]imidazoles cluster_reactants Reactants cluster_process Reaction cluster_product Product o-phenylenediamine o-phenylenediamine Reaction Vessel Reaction Vessel o-phenylenediamine->Reaction Vessel Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction Vessel 2-Substituted-1H-benzo[d]imidazole 2-Substituted-1H-benzo[d]imidazole Reaction Vessel->2-Substituted-1H-benzo[d]imidazole  Catalyst (e.g., ZnO-NPs) Solvent (e.g., Ethanol) Heat

Caption: General synthesis workflow for 2-substituted-1H-benzo[d]imidazoles.

Biological Activities and Signaling Pathways

Derivatives of 1H-benzo[d]imidazole are known to exhibit a wide array of biological activities. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes.

Anticancer Activity

Certain benzimidazole derivatives have demonstrated potent anticancer activity by targeting human topoisomerase I, an enzyme crucial for DNA replication and repair.[8][9] By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The growth inhibitory effects of these compounds have been evaluated against various human cancer cell lines.[8]

Antimicrobial Activity

The benzimidazole scaffold is also a key component in the development of antimicrobial agents. Some derivatives have shown significant activity against a range of bacteria, including drug-resistant strains.[1] One notable mechanism of action is the inhibition of the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence factor production in Pseudomonas aeruginosa.[11] By antagonizing PqsR, these compounds can reduce the production of virulence factors like pyocyanin, thereby mitigating the pathogenicity of the bacterium.[11]

The signaling pathway below illustrates the role of PqsR in P. aeruginosa and its inhibition by benzimidazole derivatives.

G PqsR Signaling Pathway Inhibition cluster_bacterium Pseudomonas aeruginosa cluster_inhibitor Inhibition PQS PQS (Autoinducer) PqsR PqsR (Receptor) PQS->PqsR Binds to & Activates Virulence Virulence Factor Production PqsR->Virulence Promotes Benzimidazole 1H-Benzo[d]imidazole Derivative Benzimidazole->PqsR Inhibits

Caption: Inhibition of the PqsR signaling pathway in P. aeruginosa.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a 2-substituted 1H-benzo[d]imidazole and a common assay for evaluating its antimicrobial activity.

General Procedure for the Synthesis of 2-Substituted 1H-Benzimidazoles

This protocol is adapted from an eco-friendly synthesis method.[10]

Materials:

  • o-phenylenediamine

  • Substituted benzaldehyde

  • Zinc oxide nanoparticles (ZnO-NPs)

  • Absolute ethanol

  • Ethanol-water (1:1) mixture

Procedure:

  • Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the desired benzaldehyde derivative in 50 mL of absolute ethanol in a round-bottom flask.

  • Add 0.02 mol% of ZnO-NPs to the solution.

  • Stir the mixture at 70 °C. The reaction time can vary from 15 minutes to 2 hours, depending on the specific reactants.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature.

  • Wash the resulting product repeatedly with an ethanol-water (1:1) mixture to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted 1H-benzimidazole.

  • Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Pyocyanin Quantification Assay

This protocol is used to assess the ability of a compound to inhibit the production of the virulence factor pyocyanin in P. aeruginosa, as described in studies on PqsR inhibitors.[11]

Materials:

  • P. aeruginosa strain (e.g., PAO1-L)

  • Fresh growth medium (e.g., Luria-Bertani broth)

  • Test compound (1H-benzo[d]imidazole derivative) dissolved in DMSO

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Culture the P. aeruginosa strain in 5 mL of fresh medium overnight at 37 °C with shaking.

  • Inoculate fresh medium with the overnight culture.

  • Add the test compound at the desired concentration (e.g., three times the IC₅₀). A DMSO control should be run in parallel.

  • Incubate the cultures for 16 hours at 37 °C with shaking.

  • After incubation, extract pyocyanin from the culture supernatant by adding 3 mL of chloroform. Vortex for 1 minute and centrifuge to separate the phases.

  • Transfer the chloroform layer (which now contains the blue pyocyanin) to a fresh tube.

  • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Quantify the amount of pyocyanin and compare the values from the treated samples to the control to determine the percentage of inhibition.

The 1H-benzo[d]imidazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, from anticancer to antimicrobial effects. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Future research in this area will likely focus on the design of more potent and selective benzimidazole-based drugs, as well as the exploration of novel biological targets for this promising class of compounds. The continued investigation into their mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 1H-Benzo[d]imidazole-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of commercial drugs. Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules. The incorporation of an acetic acid side chain can further enhance this activity and improve pharmacokinetic properties. This technical guide synthesizes the available data on the anticancer, anti-inflammatory, and enzyme-inhibitory activities of 1H-Benzo[d]imidazole-acetic acid derivatives and related analogues.

Anticancer Activity

Derivatives of 1H-Benzo[d]imidazole have demonstrated significant potential as anticancer agents, operating through various mechanisms, including the inhibition of crucial enzymes like human topoisomerase I (HuTopoI) and the disruption of cell cycle progression.[1][2]

Quantitative Data: Anticancer Activity
Compound IDDerivative ClassCancer Cell Line(s)Activity Metric (GI₅₀/IC₅₀)Reference
12b Bis-benzimidazoleNCI 60 Cell Line PanelGI₅₀: 0.16 - 3.6 µM[1][2]
12b Bis-benzimidazoleHuman Topoisomerase IIC₅₀: 16 µM[1][2]
11a Bis-benzimidazoleNCI 60 Cell Line PanelGI₅₀: 0.16 - 3.6 µM[1][2]
12a Bis-benzimidazoleNCI 60 Cell Line PanelGI₅₀: 0.16 - 3.6 µM[1][2]
DCH4 Benzimidazole DerivativeMCF-7 (Breast)IC₅₀: 13.28 µg/ml[3]
DCH4 Benzimidazole DerivativeKYSE-30 (Esophageal)IC₅₀: 44.21 µg/ml[3]
Compound 3h Benzimidazole DerivativeA549, MCF7, MDA-MB-231, HCT116Potent Activity[3]
Compound 69 Benzimidazole-thiazolidinoneHep-G2 (Liver)IC₅₀: 1.79 µg/mL[4]
Compound 70 Benzimidazole-thiazolidinoneMCF-7 (Breast)IC₅₀: 1.94 µg/mL[4]
Experimental Protocols

1. NCI-60 Human Tumor Cell Line Screen: [1][2]

  • Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Assay: Sulforhodamine B (SRB) assay.

  • Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • Test compounds are added at five different concentrations and incubated for an additional 48 hours.

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B dye.

    • Unbound dye is removed by washing with 1% acetic acid.[1][2]

    • Bound dye is solubilized with a 10 mM Tris base solution.

    • Absorbance is read at 564 nm on an automated plate reader.

    • The percentage of growth inhibition (GI₅₀) is calculated based on the absorbance measurements at time zero and control growth.[1][2]

2. Human Topoisomerase I (HuTopoI) DNA Relaxation Assay: [1][2]

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Procedure:

    • Supercoiled plasmid DNA is incubated with Human Topoisomerase I enzyme in the presence of varying concentrations of the test compound.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizations

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 1H-Benzo[d]imidazole -acetic acid derivatives nci60 NCI-60 Cell Line Screen (SRB Assay) synthesis->nci60 topo_assay Topoisomerase I Inhibition Assay synthesis->topo_assay gi50 Determine GI₅₀ Values nci60->gi50 ic50 Determine IC₅₀ Values topo_assay->ic50 cell_cycle Flow Cytometry (Cell Cycle Arrest) gi50->cell_cycle ic50->cell_cycle

Caption: Workflow for anticancer evaluation of benzimidazole derivatives.

Anti-inflammatory Activity

Certain benzimidazole derivatives with acetic acid moieties have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

Quantitative Data: Anti-inflammatory and COX Inhibition
Compound IDDerivative ClassAssayActivity Metric (IC₅₀)Reference
Compound 6 2-((1H-benzo[d]imidazol-2-yl)methylthio)succinic acidCOX-2 Inhibition0.13 µM[5]
Compound 9 Benzimidazole DerivativeCOX-2 Inhibition0.15 µM[5]
Compound 4a Benzimidazole DerivativeCOX-2 Inhibition0.23 µM[5]
Compound 5 2-((1H-benzo[d]imidazol-2-yl)methylthio)acetic acidCOX-2 Inhibition0.24 µM[5]
Compound 4b Benzimidazole DerivativeCOX-2 Inhibition0.27 µM[5]
Indomethacin Standard DrugCOX-2 Inhibition0.41 µM[5]
DCH1 Benzimidazole DerivativeCOX-1 Inhibition123.30 µg/ml[3]
DCH1 Benzimidazole DerivativeCOX-2 Inhibition102.10 µg/ml[3]
Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay: [5]

  • Principle: Measures the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 or COX-2 enzymes.

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.

    • The reaction is incubated, then terminated.

    • The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

    • The IC₅₀ value is calculated by comparing the PGE2 levels in treated samples to the untreated control.

2. In Vivo Carrageenan-Induced Paw Edema: [5]

  • Animal Model: Typically Wistar rats or mice.

  • Procedure:

    • A baseline measurement of the animal's paw volume is taken using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Visualizations

anti_inflammatory_pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Benzimidazole-Acetic Acid Derivatives inhibitor->cox

Caption: Inhibition of the COX pathway by benzimidazole derivatives.

Other Enzyme Inhibition Activities

Beyond cancer and inflammation, benzimidazole derivatives have been explored as inhibitors for other enzymes relevant to various diseases.

Quantitative Data: Acetylcholinesterase (AChE) and α-Glucosidase Inhibition
Compound IDDerivative ClassTarget EnzymeActivity Metric (IC₅₀)Reference
Compound 7i 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolα-Glucosidase0.64 ± 0.05 µM[6]
Compound 7d 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolα-Glucosidase5.34 ± 0.16 µM[6]
Acarbose Standard Drugα-Glucosidase873.34 ± 1.21 µM[6]
Various Benzimidazole-hydrazonesAcetylcholinesterase11.8 - 61.8 µM[7]
DCH2 Benzimidazole Derivativeα-Glucosidase376.11 µg/ml[3]
DCH2 Benzimidazole Derivativeα-Amylase339.99 µg/ml[3]
Experimental Protocols

1. In Vitro α-Glucosidase Inhibition Assay: [6]

  • Principle: Based on the Ellman's method, this assay measures the enzymatic hydrolysis of a substrate by α-glucosidase.

  • Procedure:

    • The test compound is incubated with α-glucosidase enzyme solution.

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.

    • The reaction mixture is incubated. The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is yellow.

    • The reaction is stopped by adding sodium carbonate.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

2. Acetylcholinesterase (AChE) Inhibition Assay: [7]

  • Principle: This spectrophotometric method measures the activity of AChE through the hydrolysis of acetylthiocholine iodide.

  • Procedure:

    • The reaction mixture contains the test compound, AChE enzyme, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a buffer solution.

    • The mixture is incubated.

    • The substrate, acetylthiocholine iodide, is added to start the reaction.

    • AChE hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The absorbance is monitored continuously at 412 nm.

    • The IC₅₀ is determined by comparing the rate of reaction in the presence of the inhibitor to the control.

This guide provides a foundational overview of the diverse biological activities exhibited by 1H-Benzo[d]imidazole-acetic acid derivatives and their analogues. The data presented highlights the potential of this chemical class in developing novel therapeutics for a range of diseases. Further research, particularly focusing on structure-activity relationships and specific positional isomers like the 7-acetic acid derivative, is warranted to fully exploit their therapeutic promise.

References

Potential Therapeutic Targets of 1H-Benzo[D]imidazole-7-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo[D]imidazole-7-acetic acid, commonly known as Bendazac, is a non-steroidal anti-inflammatory drug (NSAID) with a primary therapeutic application in the management of inflammatory conditions and the treatment of cataracts.[1][2][3] Its multifaceted mechanism of action, centered on the inhibition of protein denaturation and cyclooxygenase (COX) enzymes, has positioned it as a subject of interest in drug development. This technical guide provides an in-depth overview of the known therapeutic targets of Bendazac, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Bendazac exerts its therapeutic effects through several key mechanisms:

  • Inhibition of Protein Denaturation and Glycation: A principal effect of Bendazac is its ability to inhibit the denaturation and aggregation of proteins.[2][4] This is particularly relevant in its application for treating cataracts, where it helps maintain the transparency of lens crystallins by preventing their aggregation.[4] Furthermore, Bendazac has been shown to significantly reduce the non-enzymatic glycation of proteins like albumin and fibrinogen.[1] Its major metabolite, 5-hydroxybendazac, is effective at inhibiting the glycosylation of lens proteins.[3]

  • Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, Bendazac inhibits COX enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[4] By blocking the conversion of arachidonic acid to prostaglandins, Bendazac alleviates inflammatory symptoms.[2]

  • Inhibition of Aldose Reductase: Bendazac has been identified as an inhibitor of aldose reductase, an enzyme implicated in the polyol pathway.[4][5] This pathway is particularly active in hyperglycemic conditions and contributes to diabetic complications.

Quantitative Data on Therapeutic Targets

The following tables summarize the available quantitative data on the inhibitory activity of this compound (Bendazac) against its key therapeutic targets.

TargetCompoundConcentrationInhibitionAssay SystemReference
Protein GlycationBendazac lysine20 mM67%in vitro fluorescence assay[6]
Protein GlycationBendazac-Significant (p < 0.001)in vitro with albumin and fibrinogen[1]
Protein DenaturationBendazac L-lysine salt50-200 mg/kgDose-dependent reduction in retinal damagein vivo rat model[7]

Experimental Protocols

Detailed experimental protocols for assessing the therapeutic targets of Bendazac are provided below. These are generalized methods based on standard laboratory practices.

Protein Denaturation Inhibition Assay (Bovine Serum Albumin Method)

This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 0.5% w/v in Tris buffer)

  • This compound (Bendazac) test solutions at various concentrations

  • Phosphate Buffered Saline (PBS, pH 6.3)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing 450 µL of BSA solution and 50 µL of the Bendazac test solution.

  • Prepare a control solution with 450 µL of BSA solution and 50 µL of the vehicle used to dissolve Bendazac.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 57°C for 3 minutes.

  • Cool the samples to room temperature.

  • Add 2.5 mL of PBS to each sample.

  • Measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Protein Glycation Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs).

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose or Fructose solution

  • This compound (Bendazac) test solutions

  • Phosphate Buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare incubation mixtures containing BSA, a reducing sugar (glucose or fructose), and the Bendazac test solution in phosphate buffer.

  • Prepare a control mixture containing BSA and the reducing sugar without the test compound.

  • Incubate all mixtures in the dark at 37°C for a specified period (e.g., one week).

  • After incubation, measure the fluorescence of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to detect the formation of fluorescent AGEs.

  • Calculate the percentage inhibition of glycation based on the reduction in fluorescence intensity in the presence of the test compound compared to the control.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (Bendazac) test solutions

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the Bendazac test solution or vehicle control for a specified time.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction.

  • Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Determine the concentration of Bendazac that causes 50% inhibition of the enzyme activity (IC50 value).

Aldose Reductase Inhibition Assay

This assay measures the inhibition of aldose reductase activity.

Materials:

  • Partially purified aldose reductase from a source such as rat lens

  • NADPH

  • Substrate (e.g., DL-glyceraldehyde)

  • This compound (Bendazac) test solutions

  • Phosphate buffer (pH 6.2)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, the enzyme preparation, and the Bendazac test solution.

  • Initiate the reaction by adding the substrate (DL-glyceraldehyde).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the inhibitory effect of Bendazac.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are primarily mediated through its interaction with key signaling pathways involved in inflammation and cellular stress.

Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis Pathway

As a non-steroidal anti-inflammatory drug, Bendazac inhibits the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. This action reduces inflammation, pain, and fever.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bendazac This compound (Bendazac) Bendazac->COX_Enzymes Inhibition

COX Inhibition and Prostaglandin Synthesis Pathway
Aldose Reductase Inhibition and the Polyol Pathway

Bendazac's inhibition of aldose reductase interferes with the polyol pathway, which is implicated in the pathogenesis of diabetic complications due to the accumulation of sorbitol.

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol NADPH -> NADP+ Osmotic_Stress Osmotic Stress & Diabetic Complications Sorbitol->Osmotic_Stress Bendazac This compound (Bendazac) Bendazac->Aldose_Reductase Inhibition

Aldose Reductase Inhibition in the Polyol Pathway
Inhibition of Protein Denaturation and Glycation

A primary mechanism of Bendazac, particularly in its anti-cataract effect, is the prevention of protein denaturation and non-enzymatic glycation, which helps maintain protein structure and function.

Protein_Protection_Workflow cluster_stress Cellular Stressors Heat Heat/UV Native_Proteins Native Proteins (e.g., Lens Crystallins) Free_Radicals Free Radicals High_Glucose High Glucose Denatured_Proteins Denatured/Glycated Proteins Native_Proteins->Denatured_Proteins Denaturation/ Glycation Protein_Aggregation Protein Aggregation (Cataract Formation) Denatured_Proteins->Protein_Aggregation Bendazac This compound (Bendazac) Bendazac->Native_Proteins Protection

Mechanism of Protein Protection by Bendazac

Conclusion

This compound (Bendazac) is a versatile therapeutic agent with well-defined primary targets, including the inhibition of protein denaturation and glycation, and the inhibition of cyclooxygenase and aldose reductase enzymes. While its efficacy in treating inflammatory conditions and cataracts is established, further research is warranted to elucidate the precise quantitative aspects of its interaction with COX-1 and COX-2, and to explore its effects on downstream signaling pathways such as NF-κB and MAPK in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Synthesis and Biological Significance of 1H-Benzo[D]imidazole-7-acetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1H-Benzo[D]imidazole-7-acetic acid represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, making its inhibitors attractive candidates for the development of novel anti-inflammatory and analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the synthesis of this compound analogs and their biological evaluation, with a focus on their role as mPGES-1 inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound have emerged as a focal point of research due to their potential to selectively target key nodes in disease pathways. A particularly important target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an inducible enzyme that catalyzes the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[2] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and various inflammatory diseases.[2]

Unlike NSAIDs, which inhibit the upstream cyclooxygenase (COX) enzymes and can lead to gastrointestinal and cardiovascular side effects, selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammation by specifically blocking the production of PGE2.[2] This guide will delve into the synthetic methodologies for creating analogs of this compound and the experimental procedures for evaluating their biological activity as mPGES-1 inhibitors.

Synthesis of this compound Analogs

The synthesis of 1H-benzo[d]imidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] This reaction is often facilitated by harsh dehydrating conditions using acids like hydrochloric acid or polyphosphoric acid.[1] More recent and efficient methods, such as microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.[3]

A common synthetic route to produce 2-substituted 1H-benzo[d]imidazoles involves the reaction of o-phenylenediamines with nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid under microwave irradiation.[3] For the synthesis of analogs with an acetic acid moiety at the 7-position, a suitable starting material would be a substituted o-phenylenediamine with a protected carboxylic acid group at the desired position.

General Experimental Protocol for Synthesis

The following is a representative, general protocol for the synthesis of 2-substituted 1H-benzo[d]imidazole derivatives, which can be adapted for the synthesis of this compound analogs.

Reaction: Condensation of o-phenylenediamine with a substituted benzoic acid.

Materials:

  • o-Phenylenediamine derivative

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA)

  • Phosphoric acid (H₃PO₄)

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • A mixture of the o-phenylenediamine derivative (10 mmol) and the substituted benzoic acid (10 mmol) is prepared.

  • Polyphosphoric acid (20 mL) and phosphoric acid (10 mL) are added to the mixture.[3]

  • The reaction mixture is subjected to microwave irradiation at a suitable temperature and for a specific duration, which needs to be optimized for the specific substrates.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is carefully poured into a stirred solution of sodium bicarbonate to neutralize the acids.

  • The precipitated product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford the pure 2-substituted 1H-benzo[d]imidazole derivative.[3]

Note: This is a generalized procedure. The specific reaction conditions, including temperature, time, and purification methods, may need to be optimized for the synthesis of specific this compound analogs.

Biological Activity and Mechanism of Action

The primary biological target for many 1H-benzo[d]imidazole analogs is the mPGES-1 enzyme. Inhibition of this enzyme disrupts the inflammatory signaling pathway, leading to a reduction in PGE2 levels.

The mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory PGE2.[2]

mPGES1_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2->PGE2 mPGES-1 PLA2 Phospholipase A2 COX COX-1 / COX-2 mPGES1 mPGES-1 workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Select Starting Materials (o-phenylenediamine derivative, carboxylic acid) Reaction Microwave-assisted Condensation Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay mPGES-1 Inhibition Assay Characterization->Assay Pure Compounds Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis

References

Methodological & Application

Application Notes & Protocols: 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential applications and detailed experimental protocols for the investigation of 1H-Benzo[D]imidazole-7-acetic acid and its derivatives. The methodologies are based on established protocols for analogous benzimidazole compounds and are intended to serve as a foundational guide for research and development.

Potential Therapeutic Applications

Benzimidazole scaffolds are integral to a variety of pharmacologically active molecules.[1] Derivatives of 1H-benzo[d]imidazole have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound in the following areas:

  • Anticancer Agent: Many benzimidazole derivatives exhibit potent anticancer activity by targeting DNA and essential enzymes like topoisomerase I.[2][3] The acetic acid moiety of the title compound could enhance solubility or provide a reactive handle for further derivatization.

  • Antimicrobial Agent: The benzimidazole core is found in several antimicrobial drugs, indicating its potential for development as an antibacterial or antifungal agent.[1]

  • Enzyme Inhibition: Benzimidazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.[4]

  • Antioxidant: Some benzimidazole compounds have demonstrated antioxidant properties, which could be relevant for conditions associated with oxidative stress.[5]

Experimental Protocols

Synthesis of 1H-Benzo[D]imidazole Derivatives

A general and environmentally friendly method for synthesizing 2-substituted 1H-benzimidazoles involves the cyclocondensation of o-phenylenediamine with various benzaldehyde derivatives.[5]

Protocol: Synthesis of 2-substituted 1H-benzimidazoles

  • Dissolve o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Add a catalytic amount of zinc oxide nanoparticles (0.02 mol%).

  • Stir the reaction mixture at 70°C for 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product repeatedly with an ethanol-water (1:1) mixture.

  • Recrystallize the crude product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.

A possible reaction mechanism for this synthesis is initiated by the activation of the aromatic aldehyde by the nano-ZnO catalyst.[5] This is followed by a nucleophilic attack from the o-phenylenediamine, intramolecular cyclization, and subsequent deprotonation to yield the final benzimidazole product.[5]

In Vitro Anticancer Activity Assessment: NCI-60 Cell Line Screening

The U.S. National Cancer Institute (NCI) has a standardized screening protocol using 60 different human cancer cell lines to evaluate the anticancer potential of compounds.[2][3]

Protocol: NCI-60 Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their optimal plating densities and incubate for 24 hours.

  • Compound Addition: Add a series of concentrations of the test compound (e.g., this compound) to the plates.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and stain for 10 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing the plates five times with 1% (v/v) acetic acid and air dry.[2][3]

  • Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base (pH 10.5).[2][3] Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition).

DNA Interaction Studies: UV/Visible Absorption Spectroscopy

UV/Visible spectroscopy can be employed to study the binding of benzimidazole derivatives to DNA.

Protocol: UV/Vis Absorption Titration

  • Prepare solutions of the benzimidazole compound and DNA (e.g., calf thymus DNA or specific oligonucleotides) in a suitable buffer (e.g., Tris-HCl).

  • Maintain a constant concentration of the benzimidazole compound while titrating with increasing concentrations of DNA.

  • Record the UV/Visible absorption spectrum after each addition of DNA.

  • Analyze the changes in the absorption maxima and intensity to determine the binding affinity. A red shift in the absorption maxima can indicate an interaction with DNA.[2]

Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This functional assay assesses the ability of a compound to inhibit the activity of human topoisomerase I (Hu Topo I).[2]

Protocol: DNA Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Hu Topo I enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: A potent inhibitor will prevent the relaxation of the supercoiled DNA by topoisomerase I, resulting in a higher proportion of the supercoiled form compared to the control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential can be evaluated by the compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5]

Protocol: DPPH Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Add a freshly prepared solution of DPPH in methanol to each dilution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Use ascorbic acid as a positive control.[5]

  • Calculate the percentage of DPPH radical scavenging activity.

Data Presentation

Table 1: Hypothetical In Vitro Anticancer Activity (GI₅₀ in µM)

Cell LineThis compoundDerivative ADerivative BDoxorubicin (Control)
Leukemia
CCRF-CEMDataDataDataData
K-562DataDataDataData
NSCLC
NCI-H460DataDataDataData
Colon Cancer
HCT-116DataDataDataData
Breast Cancer
MCF7DataDataDataData

Table 2: Summary of DNA Interaction and Topoisomerase I Inhibition

CompoundDNA Binding (Δλmax in nm)Topoisomerase I IC₅₀ (µM)
This compoundDataData
Derivative ADataData
Derivative BDataData
Camptothecin (Control)N/AData

Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀ in µM)

CompoundIC₅₀ (µM)
This compoundData
Derivative AData
Derivative BData
Ascorbic Acid (Control)Data

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound & Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (NCI-60) characterization->anticancer antimicrobial Antimicrobial Assays characterization->antimicrobial antioxidant Antioxidant Assays (DPPH) characterization->antioxidant dna_interaction DNA Interaction Studies (UV/Vis, CD) anticancer->dna_interaction topo_inhibition Topoisomerase I Inhibition Assay dna_interaction->topo_inhibition enzyme_kinetics Enzyme Kinetics topo_inhibition->enzyme_kinetics

Caption: A generalized workflow for the synthesis, screening, and mechanism of action studies of this compound and its derivatives.

signaling_pathway compound Benzimidazole Compound cell_membrane Cell Membrane dna Nuclear DNA compound->dna Intercalation / Minor Groove Binding topo1 Topoisomerase I compound->topo1 Inhibition dna_topo_complex DNA-Topoisomerase I Cleavable Complex topo1->dna_topo_complex Stabilization of Complex replication_fork Replication Fork Collision dna_topo_complex->replication_fork dna_damage DNA Damage replication_fork->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of anticancer action for benzimidazole derivatives targeting DNA and Topoisomerase I.

References

Application Notes & Protocols: 1H-Benzo[D]imidazole-7-acetic acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 1H-Benzo[D]imidazole-7-acetic acid and its derivatives in drug discovery, with a focus on their role as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. Detailed protocols for relevant experimental procedures are also included.

Introduction

The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile biological activities. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. A significant area of interest is the development of benzimidazole-based compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Recent drug discovery efforts have highlighted the potential of benzimidazole derivatives as modulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. A key therapeutic target within this pathway is the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Inhibition of ALK5 can block the downstream signaling cascade, thereby mitigating the pathological effects of excessive TGF-β activity.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII). This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, leading to its activation. Activated ALK5 then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Many of these target genes are involved in processes such as cell cycle control, apoptosis, and the epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis and fibrosis.

1H-Benzo[d]imidazole-based inhibitors are being designed to target the ATP-binding pocket of the ALK5 kinase domain. By competitively inhibiting the binding of ATP, these small molecules can prevent the phosphorylation of Smad2/3, thereby blocking the entire downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Nuclear Translocation & DNA Binding Inhibitor 1H-Benzo[d]imidazole -7-acetic acid (Inhibitor) Inhibitor->ALK5 Inhibition Gene_expression Target Gene Transcription (e.g., EMT, Fibrosis) DNA->Gene_expression Transcription Regulation

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Data Presentation

The following table summarizes the biological activity of representative benzimidazole derivatives as ALK5 inhibitors. Note: These data are for illustrative purposes to show the potential of the benzimidazole scaffold and are not specific to this compound.

Compound IDStructureALK5 IC50 (nM)p-Smad2 IC50 (nM)Reference
A [Generic Benzimidazole Structure 1]1550Fictional
B [Generic Benzimidazole Structure 2]835Fictional
C [Generic Benzimidazole Structure 3]2580Fictional
D [Generic Benzimidazole Structure 4]520Fictional

Experimental Protocols

Protocol 1: ALK5 Kinase Activity Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-SARA)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound and control (DMSO) in the assay buffer to the desired final concentrations.

  • Add the diluted test compound or control to the wells of the microplate.

  • Prepare a solution of the ALK5 kinase in assay buffer and add it to the wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Prepare a solution of the peptide substrate and ATP in assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

ALK5_Kinase_Assay_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Add_Compounds Add compounds to 96-well plate Prepare_Compounds->Add_Compounds Add_Kinase Add ALK5 kinase Add_Compounds->Add_Kinase Pre_incubation Pre-incubate (15 min) Add_Kinase->Pre_incubation Add_Substrate_ATP Add peptide substrate and ATP Pre_incubation->Add_Substrate_ATP Incubation Incubate (e.g., 60 min at 30°C) Add_Substrate_ATP->Incubation Add_Detection_Reagent Add Kinase-Glo® reagent Incubation->Add_Detection_Reagent Read_Luminescence Measure luminescence Add_Detection_Reagent->Read_Luminescence Data_Analysis Calculate % inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End TGFb_Gene_Expression_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Starve_Cells Serum starve cells Seed_Cells->Starve_Cells Pretreat_Compounds Pre-treat with test compounds Starve_Cells->Pretreat_Compounds Stimulate_TGFb Stimulate with TGF-β1 Pretreat_Compounds->Stimulate_TGFb Incubate Incubate (e.g., 24 hours) Stimulate_TGFb->Incubate Extract_RNA Extract total RNA Incubate->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR Perform qPCR for target and housekeeping genes Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze relative gene expression (ΔΔCt method) Perform_qPCR->Analyze_Data Calculate_IC50 Calculate % inhibition and IC50 Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

Application Notes and Protocols for 1H-Benzo[D]imidazole-7-acetic acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on the synthesis, biological targets, or use of 1H-Benzo[D]imidazole-7-acetic acid as a chemical probe. The following application notes and protocols are therefore based on the known properties and applications of other benzimidazole acetic acid isomers and the broader class of benzimidazole derivatives. These should be regarded as a general guide and a starting point for the investigation of this specific, but currently uncharacterized, compound.

Introduction to Benzimidazole Derivatives as Chemical Probes

Benzimidazole derivatives are a versatile class of heterocyclic compounds with a wide range of applications in medicinal chemistry and chemical biology. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including enzymes and receptors. The benzimidazole scaffold is a key feature in several FDA-approved drugs. As chemical probes, benzimidazole derivatives have been developed for various purposes, including their use as fluorescent sensors for metal ions and pH, and as inhibitors of enzymes involved in disease pathways.[1][2][3][4] The inclusion of an acetic acid moiety provides a handle for further chemical modification or can influence the molecule's solubility and pharmacokinetic properties.

Potential Applications of this compound

Based on the known activities of related compounds, this compound could potentially be developed as a chemical probe for the following applications:

  • Fluorescent Sensing: The benzimidazole core is inherently fluorescent.[2][5] Modifications on the benzimidazole ring can modulate its fluorescent properties, making it a potential scaffold for developing "turn-on" or "turn-off" fluorescent probes for specific analytes or for monitoring changes in the cellular microenvironment, such as pH.[4]

  • Enzyme Inhibition: Many benzimidazole derivatives are known to be potent enzyme inhibitors. The specific substitution pattern of the 7-acetic acid isomer would determine its target selectivity. It could be screened against various enzyme classes, such as kinases, polymerases, or proteases, to identify novel inhibitory activities.

  • Receptor Modulation: Benzimidazole derivatives have been shown to act as modulators of various receptors. For example, some derivatives are potent 5-HT4 receptor antagonists.[6] The 7-acetic acid derivative could be evaluated for its ability to bind to and modulate the activity of G-protein coupled receptors (GPCRs) or other cell surface receptors.

Data Presentation

Due to the lack of specific experimental data for this compound, no quantitative data tables can be provided. For related benzimidazole derivatives, such data would typically be presented as follows:

Table 1: Hypothetical Bioactivity Profile of a Benzimidazole-based Probe

TargetAssay TypeIC50 / Kd (nM)Reference
Target XEnzyme Inhibition50[Hypothetical]
Target YBinding Affinity100[Hypothetical]
Off-Target ZCounter-screen>10,000[Hypothetical]

Experimental Protocols

The following are generalized protocols that would be relevant for the synthesis and application of a novel benzimidazole acetic acid derivative as a chemical probe.

Protocol 1: General Synthesis of Benzimidazole Carboxylic Acids

This protocol describes a general method for the synthesis of benzimidazole derivatives, which can be adapted for the synthesis of this compound, assuming the availability of the appropriate starting materials (e.g., a substituted o-phenylenediamine with an acetic acid precursor).[7][8][9][10]

Materials:

  • Substituted o-phenylenediamine

  • Appropriate carboxylic acid or aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene, ethanol)

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, column chromatography)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1 equivalent) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a non-polar solvent, and dry.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Starting Materials (o-phenylenediamine derivative, carboxylic acid/aldehyde) Reaction Reaction (Reflux with catalyst) Start->Reaction Workup Reaction Work-up (Cooling, Filtration/Evaporation) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product (this compound) Characterization->FinalProduct Cellular_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_probe_labeling Probe Labeling cluster_imaging Imaging SeedCells Seed cells on coverslip IncubateOvernight Incubate overnight SeedCells->IncubateOvernight AddProbe Incubate with probe IncubateOvernight->AddProbe Wash Wash with PBS AddProbe->Wash LiveImaging Live-cell imaging Wash->LiveImaging Fixation Fix cells Wash->Fixation Permeabilization Permeabilize cells (optional) Fixation->Permeabilization Mount Mount coverslip Permeabilization->Mount FixedImaging Fixed-cell imaging Mount->FixedImaging Signaling_Pathway cluster_cell Cell Extracellular Extracellular Signal Receptor Receptor Extracellular->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Probe 1H-Benzo[D]imidazole- 7-acetic acid (Probe) Probe->KinaseB Inhibition

References

Application Note: 1H-Benzo[D]imidazole-7-acetic acid for Cyclooxygenase-2 (COX-2) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for assessing the inhibitory activity of 1H-Benzo[D]imidazole-7-acetic acid against human Cyclooxygenase-2 (COX-2). Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties.[1] COX-2 is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2][3] This protocol outlines a robust in vitro method to determine the potency of this compound as a COX-2 inhibitor by quantifying the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

The 1H-benzo[d]imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. Derivatives have been developed as inhibitors for a variety of therapeutic targets, including enzymes like human topoisomerase I and kinases.[2][4] Many of these compounds exhibit significant anti-inflammatory and anticancer effects.[1][5]

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is often upregulated at sites of inflammation and in various types of cancerous tumors.[2][6] It plays a critical role in the biosynthesis of prostanoids, which are potent lipid mediators of inflammation, pain, and fever.[3][7] The enzyme converts arachidonic acid into Prostaglandin H2 (PGH2), a precursor for other prostanoids, including Prostaglandin E2 (PGE2).[3][4] Consequently, selective inhibition of COX-2 is a well-validated strategy for the development of anti-inflammatory and anticancer drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][6]

This document details a comprehensive assay protocol to evaluate the potential of this compound as a novel inhibitor of COX-2.

Principle of the Assay

The assay is conducted in two main stages. First, recombinant human COX-2 (hCOX-2) is incubated with its substrate, arachidonic acid, in the presence of various concentrations of the test compound, this compound. The enzymatic reaction produces PGE2.

In the second stage, the amount of PGE2 generated is quantified using a competitive ELISA.[8] Samples from the enzymatic reaction are added to a microplate pre-coated with antibodies. A fixed amount of PGE2 conjugated to a peroxidase enzyme is also added. The sample-derived PGE2 and the enzyme-conjugated PGE2 compete for binding to the limited number of antibody sites. After an incubation period, the plate is washed to remove unbound components, and a substrate solution is added. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample. By comparing the results to a standard curve, the concentration of PGE2 produced by the COX-2 reaction can be determined. The half-maximal inhibitory concentration (IC50) of this compound is then calculated from a dose-response curve.

Signaling Pathway Diagram

COX2_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA  PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX2 COX-2 (Cyclooxygenase-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE_Synthase PGE Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation  Activates EP Receptors Inhibitor 1H-Benzo[D]imidazole -7-acetic acid Inhibitor->COX2 Inhibition Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Compounds, Substrate) setup 2. Assay Plate Setup Add Buffer, Heme, Inhibitor, Enzyme prep->setup preinc 3. Pre-incubation 10 min @ 37°C setup->preinc init 4. Initiate Reaction Add Arachidonic Acid preinc->init react 5. Enzymatic Reaction 5 min @ 37°C init->react stop 6. Stop Reaction Add HCl react->stop elisa 7. PGE2 Quantification (ELISA) - Add samples to coated plate - Add conjugate & antibody - Incubate, Wash, Add Substrate stop->elisa read 8. Read Absorbance @ 450 nm elisa->read analyze 9. Data Analysis - Calculate PGE2 concentration - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 read->analyze

References

Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1H-Benzo[D]imidazole-7-acetic acid is a heterocyclic compound incorporating both a benzimidazole core and a carboxylic acid functional group. The development of a robust crystallization protocol is a critical step in its purification, isolation, and formulation, ensuring high purity and the desired solid-state properties for applications in research and drug development. These application notes provide a comprehensive guide to systematically determine the optimal crystallization conditions for this compound by exploring various solvents and crystallization techniques.

The benzimidazole moiety can participate in hydrogen bonding and π–π stacking interactions, while the carboxylic acid group allows for salt formation and further hydrogen bonding. These structural features suggest that a range of solvents and crystallization methods could be successfully employed.

Physicochemical Properties and Solvent Selection

A systematic approach to crystallization begins with the selection of appropriate solvents. The ideal solvent should exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures for cooling crystallization, or there should be a miscible solvent in which the compound is insoluble for antisolvent crystallization.

Table 1: Proposed Solvents for Screening

Solvent ClassSpecific SolventsRationale for Selection
Protic Solvents Water, Ethanol, Methanol, Isopropanol, Acetic AcidThe carboxylic acid and imidazole groups are likely to form hydrogen bonds with protic solvents. Acetic acid can be particularly effective for dissolving acidic compounds.[1][2] Water and alcohols are common choices for crystallization of polar organic molecules.[2]
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl AcetateThese solvents can dissolve the compound through dipole-dipole interactions. Acetone and ethyl acetate are relatively volatile, which is advantageous for solvent removal.[1] DMF and DMSO are strong solvents and may be useful for initial dissolution before adding an antisolvent.[1]
Aprotic Nonpolar Toluene, Heptane, CyclohexaneThese are typically used as antisolvents as the compound is expected to have low solubility in them.[2] They can induce precipitation when added to a solution of the compound in a more polar solvent.

Experimental Protocols

Three primary crystallization techniques are proposed for investigation: Slow Cooling Crystallization, Antisolvent Crystallization, and Slow Evaporation.

Protocol 1: Slow Cooling Crystallization

This technique relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[3]

Procedure:

  • Dissolution: In a test tube, add a small amount (e.g., 10-20 mg) of this compound. Add a selected solvent dropwise while gently heating and stirring until the solid completely dissolves.

  • Saturation: Continue adding the compound until a small amount no longer dissolves at the elevated temperature to ensure a saturated solution. Add a minimal amount of solvent to redissolve this solid.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: If crystals do not form at room temperature, cool the solution in an ice bath or refrigerator to further decrease solubility.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Table 2: Data Logging for Slow Cooling Crystallization

SolventAmount of Solute (mg)Volume of Solvent (mL)Dissolution Temperature (°C)Crystal Appearance Temperature (°C)Crystal MorphologyYield (%)
Protocol 2: Antisolvent Crystallization

This method involves the addition of a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound, reducing its solubility and inducing crystallization.[4][5] The rate of antisolvent addition is a critical parameter that influences crystal size and morphology.[4]

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent ("good" solvent) at room temperature to create a clear, concentrated solution.

  • Antisolvent Addition: Slowly add a miscible antisolvent ("poor" solvent) dropwise to the solution while stirring.

  • Observation: Continue adding the antisolvent until turbidity is observed, indicating the onset of nucleation.

  • Crystallization: At the point of turbidity, stop the addition and allow the solution to stand. If necessary, add a few more drops of the antisolvent to promote further crystal growth.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and antisolvent or the pure antisolvent, and dry under vacuum.

Table 3: Data Logging for Antisolvent Crystallization

"Good" Solvent"Poor" Solvent (Antisolvent)Volume of "Good" Solvent (mL)Volume of Antisolvent Added (mL)Temperature (°C)Crystal MorphologyYield (%)
Protocol 3: Slow Evaporation

This technique is suitable for obtaining high-quality single crystals for X-ray diffraction analysis and is particularly useful when the compound's solubility is not strongly temperature-dependent.[6]

Procedure:

  • Dissolution: Prepare a solution of this compound in a suitable solvent at room temperature. The solution should be near saturation but not fully saturated.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the filtered solution to a clean vial and cover it with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Collection: Once suitable crystals have formed and the mother liquor is significantly reduced, carefully decant the remaining solvent and dry the crystals.

Table 4: Data Logging for Slow Evaporation

SolventInitial Concentration (mg/mL)Temperature (°C)Time to Crystal Formation (days)Crystal Morphology

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the proposed crystallization experiments.

Cooling_Crystallization_Workflow start Start dissolve Dissolve Compound in Hot Solvent start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt check_crystals Crystals Formed? cool_rt->check_crystals cool_ice Cool in Ice Bath filter_wash Filter and Wash Crystals cool_ice->filter_wash dry Dry Crystals filter_wash->dry end End dry->end check_crystals->cool_ice No check_crystals->filter_wash Yes

Caption: Workflow for Slow Cooling Crystallization.

Antisolvent_Crystallization_Workflow start Start dissolve Dissolve Compound in 'Good' Solvent start->dissolve add_antisolvent Slowly Add 'Poor' Solvent (Antisolvent) dissolve->add_antisolvent observe_turbidity Observe for Turbidity add_antisolvent->observe_turbidity stand Allow to Stand observe_turbidity->stand filter_wash Filter and Wash Crystals stand->filter_wash dry Dry Crystals filter_wash->dry end End dry->end

Caption: Workflow for Antisolvent Crystallization.

Solvent_Screening_Logic cluster_insoluble Insoluble Path start Select Solvent test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Test Solubility when Heated dissolves_rt->test_hot No good_for_antisolvent Potential 'Good' Solvent for Antisolvent Method dissolves_rt->good_for_antisolvent Yes dissolves_hot Dissolves? test_hot->dissolves_hot good_for_cooling Good for Cooling Crystallization dissolves_hot->good_for_cooling Yes reject Reject Solvent dissolves_hot->reject No potential_antisolvent Potential Antisolvent start_insoluble Select Solvent test_solubility_insoluble Test Solubility start_insoluble->test_solubility_insoluble is_insoluble Insoluble at all Temperatures? test_solubility_insoluble->is_insoluble is_insoluble->potential_antisolvent Yes is_insoluble->reject No

Caption: Logical Flow for Solvent Screening.

References

Application Notes and Protocols for Testing 1H-Benzo[D]imidazole-7-acetic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of 1H-Benzo[D]imidazole-7-acetic acid, a putative aldose reductase inhibitor, in preclinical animal models of diabetic complications. The protocols focus on diabetic neuropathy, retinopathy, and nephropathy, which are common long-term consequences of diabetes mellitus.

Introduction

1H-Benzo[d]imidazole derivatives have emerged as a promising class of therapeutic agents with a wide range of biological activities. The structural feature of an acetic acid moiety on the benzimidazole core suggests a potential inhibitory activity against aldose reductase. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes pathogenic under hyperglycemic conditions. The activation of this pathway is a key contributor to the development of diabetic complications. By inhibiting aldose reductase, this compound may mitigate the cellular damage caused by the accumulation of sorbitol and subsequent oxidative stress, offering a therapeutic strategy for diabetic neuropathy, retinopathy, and nephropathy.

The following protocols describe the use of well-established animal models to assess the in vivo efficacy of this compound. These models include chemically-induced diabetes in rodents (Streptozotocin) and genetic models that spontaneously develop diabetic complications.

Signaling Pathway of Aldose Reductase in Diabetic Complications

The diagram below illustrates the central role of aldose reductase in the pathogenesis of diabetic complications. Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the conversion of glucose to sorbitol, a reaction that consumes NADPH. The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, leading to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress. Furthermore, sorbitol is converted to fructose, which can be further metabolized to form advanced glycation end products (AGEs). Both oxidative stress and AGEs contribute to the cellular damage and inflammation characteristic of diabetic complications.

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Pathogenic Mechanisms cluster_complications Diabetic Complications Glucose High Intracellular Glucose AR Aldose Reductase (Target of this compound) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol NADPH_depletion NADPH Depletion AR->NADPH_depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs Oxidative_Stress Increased Oxidative Stress NADPH_depletion->Oxidative_Stress Neuropathy Neuropathy Oxidative_Stress->Neuropathy Retinopathy Retinopathy Oxidative_Stress->Retinopathy Nephropathy Nephropathy Oxidative_Stress->Nephropathy Osmotic_Stress->Neuropathy Osmotic_Stress->Retinopathy Osmotic_Stress->Nephropathy AGEs->Neuropathy AGEs->Retinopathy AGEs->Nephropathy

Caption: Aldose Reductase Signaling Pathway in Diabetes.

Animal Models for Efficacy Testing

The choice of animal model is critical for obtaining relevant and translatable data. The following models are recommended for evaluating the efficacy of this compound.

Streptozotocin (STZ)-Induced Diabetic Rodents

This is a widely used and well-characterized model for type 1 diabetes. A single high dose or multiple low doses of STZ, a pancreatic β-cell toxin, induces hyperglycemia.[1] Diabetic complications develop over several weeks to months.

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][2]

  • Induction of Diabetes:

    • Rats: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer (pH 4.5).[2][3]

    • Mice: Multiple low doses of STZ (e.g., 40-50 mg/kg, i.p.) on five consecutive days.[1]

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after the final STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[1]

  • Advantages: Cost-effective, high induction rate, and well-documented development of complications.[1]

  • Limitations: Does not fully mimic the autoimmune nature of human type 1 diabetes. STZ can have off-target toxicity.[4]

db/db Mice

These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[5] They develop progressive nephropathy and other diabetic complications that closely resemble the human condition.[6][7]

  • Species: C57BLKS/J-leprdb/leprdb (db/db) mice.

  • Characteristics: Hyperglycemia typically develops by 8 weeks of age.

  • Advantages: A genetic model of type 2 diabetes that does not require chemical induction.[5] The progression of nephropathy is well-documented.[7]

  • Limitations: More expensive than STZ models. The severity of complications can vary depending on the genetic background.[4]

Experimental Workflow for Efficacy Studies

The following diagram outlines the general workflow for conducting efficacy studies of this compound in the selected animal models.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1-2 weeks) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (e.g., body weight, blood glucose, nerve conduction velocity) Animal_Acclimatization->Baseline_Measurements Induction_of_Diabetes Induction of Diabetes (STZ model) or Use of Genetic Model (db/db) Baseline_Measurements->Induction_of_Diabetes Confirmation_of_Diabetes Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction_of_Diabetes->Confirmation_of_Diabetes Randomization Randomization into Treatment Groups Confirmation_of_Diabetes->Randomization Treatment_Period Treatment Period (e.g., 8-12 weeks) - Vehicle Control - Test Compound - Positive Control Randomization->Treatment_Period Efficacy_Assessment Efficacy Assessment (Neuropathy, Retinopathy, Nephropathy) Treatment_Period->Efficacy_Assessment Tissue_Collection Tissue Collection (Nerve, Retina, Kidney) Efficacy_Assessment->Tissue_Collection Data_Analysis Data Analysis and Reporting Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Protocols for Efficacy Assessment

Protocol 1: Evaluation of Diabetic Neuropathy

Animal Model: STZ-induced diabetic rats.

Objective: To assess the effect of this compound on nerve function and structure.

Methodology:

  • Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats with a single i.p. injection of STZ (60 mg/kg).[2]

  • Treatment: Four weeks after STZ injection, randomize diabetic animals into treatment groups (n=10-12/group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (dose to be determined by pharmacokinetic studies).

    • Positive control (e.g., Epalrestat, 50 mg/kg/day, oral gavage).

    • Administer treatments daily for 8 weeks.

  • Nerve Conduction Velocity (NCV) Measurement: [2]

    • At the end of the treatment period, anesthetize the rats.

    • Measure motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) of the sciatic nerve using an electromyograph.[2]

    • Stimulating electrodes are placed on the sciatic notch and the tibial nerve at the ankle. Recording electrodes are placed in the interosseous muscles of the hind paw.

  • Behavioral Testing (Mechanical Allodynia): [8]

    • Assess mechanical paw withdrawal threshold using von Frey filaments before and after treatment.

    • Place rats in individual Plexiglas chambers on a wire mesh floor and allow to acclimate.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw and record the filament that causes a withdrawal response.

  • Histopathology:

    • After NCV measurements, perfuse the animals with a fixative.

    • Collect sciatic nerves and process for embedding in resin.

    • Cut semi-thin sections and stain with toluidine blue.

    • Perform morphometric analysis to determine myelinated fiber diameter and density.[9]

  • Biochemical Analysis:

    • Collect sciatic nerve tissue to measure sorbitol and fructose levels using gas chromatography-mass spectrometry (GC-MS).[9]

Quantitative Data Summary (Hypothetical Data Based on Literature for Aldose Reductase Inhibitors):

ParameterNon-Diabetic ControlDiabetic + VehicleDiabetic + this compoundDiabetic + Positive Control
MNCV (m/s) 55 ± 235 ± 348 ± 246 ± 3
SNCV (m/s) 60 ± 240 ± 352 ± 350 ± 2
Paw Withdrawal Threshold (g) 15 ± 14 ± 0.510 ± 19 ± 1
Nerve Sorbitol (nmol/mg) 0.5 ± 0.15.0 ± 0.81.5 ± 0.31.8 ± 0.4
Nerve Fructose (nmol/mg) 0.2 ± 0.052.5 ± 0.50.8 ± 0.21.0 ± 0.3

* p < 0.05 compared to Diabetic + Vehicle. Data are presented as mean ± SEM.

Protocol 2: Evaluation of Diabetic Retinopathy

Animal Model: Galactose-fed rats.[10][11]

Objective: To assess the effect of this compound on the early retinal changes associated with diabetic retinopathy.

Methodology:

  • Induction of Retinopathy: Feed male Sprague-Dawley rats a diet containing 50% galactose for up to 28 months to induce diabetic-like retinopathy.[10][11]

  • Treatment:

    • Randomize rats into treatment groups (n=10-12/group):

      • Control diet.

      • Galactose diet + Vehicle.

      • Galactose diet + this compound.

      • Galactose diet + Positive control (e.g., Tolrestat).[10]

    • Administer treatments for the duration of the galactose feeding.

  • Retinal Vascular Permeability:

    • At the end of the study, assess retinal vascular permeability using the Evans blue method.

    • Inject Evans blue dye intravenously and allow it to circulate.

    • Perfuse the animals to remove blood, and then extract the dye from the retina and quantify it spectrophotometrically.

  • Histopathology (Retinal Whole Mounts): [10][11]

    • Enucleate the eyes and fix them.

    • Dissect the retinas and prepare retinal whole mounts.

    • Stain with periodic acid-Schiff (PAS) and hematoxylin.

    • Quantify the number of acellular capillaries and pericyte ghosts.

  • Histopathology (Cross-sections):

    • Embed eyes in paraffin and cut cross-sections.

    • Stain with hematoxylin and eosin (H&E).

    • Measure the thickness of the retinal layers.

Quantitative Data Summary (Hypothetical Data Based on Literature for Aldose Reductase Inhibitors):

ParameterControl DietGalactose + VehicleGalactose + this compoundGalactose + Positive Control
Acellular Capillaries (per mm²) 5 ± 150 ± 815 ± 412 ± 3
Pericyte Ghosts (per mm²) 10 ± 280 ± 1025 ± 520 ± 4
Retinal Vascular Permeability (µg Evans blue/g retina) 0.5 ± 0.13.0 ± 0.51.0 ± 0.20.8 ± 0.2

* p < 0.05 compared to Galactose + Vehicle. Data are presented as mean ± SEM.

Protocol 3: Evaluation of Diabetic Nephropathy

Animal Model: db/db mice.[5]

Objective: To assess the effect of this compound on the development of diabetic kidney disease.

Methodology:

  • Animal Model: Use male db/db mice and their non-diabetic db/m littermates as controls.

  • Treatment:

    • At 8 weeks of age, randomize db/db mice into treatment groups (n=10-12/group):

      • db/m + Vehicle.

      • db/db + Vehicle.

      • db/db + this compound.

      • db/db + Positive control (e.g., an ACE inhibitor like enalapril).

    • Administer treatments daily for 12 weeks.

  • Urine Albumin Excretion (UAE):

    • At baseline and every 4 weeks during the treatment period, place mice in metabolic cages for 24-hour urine collection.

    • Measure urinary albumin and creatinine concentrations using ELISA and a colorimetric assay, respectively.

    • Express UAE as the albumin-to-creatinine ratio (ACR).

  • Histopathology:

    • At the end of the study, perfuse the mice with a fixative and collect the kidneys.

    • Embed kidneys in paraffin and cut sections.

    • Perform PAS staining to assess mesangial matrix expansion and glomerular volume.

    • Perform immunohistochemistry for collagen IV to quantify extracellular matrix deposition.[12]

  • Gene Expression Analysis:

    • Isolate RNA from kidney cortex and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes such as TGF-β1 and fibronectin.

Quantitative Data Summary (Hypothetical Data Based on Literature for Aldose Reductase Inhibitors):

Parameterdb/m + Vehicledb/db + Vehicledb/db + this compounddb/db + Positive Control
Urinary Albumin-to-Creatinine Ratio (µg/mg) 20 ± 5300 ± 50100 ± 2080 ± 15
Glomerular Volume (x10³ µm³) 80 ± 5150 ± 10100 ± 895 ± 7
Mesangial Matrix Expansion (% of glomerular area) 15 ± 240 ± 525 ± 322 ± 4
Collagen IV Expression (relative to control) 1.0 ± 0.15.0 ± 0.82.0 ± 0.41.8 ± 0.3

* p < 0.05 compared to db/db + Vehicle. Data are presented as mean ± SEM.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for diabetic complications. By utilizing these well-established animal models and standardized methodologies, researchers can generate robust and reliable data to support the further development of this compound. The successful demonstration of efficacy in these models would provide a strong rationale for advancing this compound into clinical trials for the treatment of diabetic neuropathy, retinopathy, and nephropathy.

References

Formulation of 1H-Benzo[D]imidazole-7-acetic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 1H-Benzo[D]imidazole-7-acetic acid for in vivo studies. The focus is on addressing the compound's anticipated poor aqueous solubility to achieve suitable concentrations for administration in preclinical research. The protocols outlined below are based on common formulation strategies for acidic compounds with low water solubility and are intended as a starting point for formulation development.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted using computational models. These values are essential for guiding formulation strategies.

PropertyPredicted ValueImplication for Formulation
pKa Acidic pKa (Carboxylic Acid): ~4-5 Basic pKa (Imidazole): ~5-6The compound is amphoteric. The carboxylic acid group will be ionized at pH > 5, and the imidazole ring will be protonated at pH < 5. Solubility is expected to be pH-dependent, with a potential isoelectric point where solubility is at its minimum.
logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that the compound is likely to have low aqueous solubility.
Aqueous Solubility LowPoor intrinsic aqueous solubility is anticipated, necessitating the use of solubilization techniques for in vivo studies.

Formulation Development Workflow

The development of a suitable formulation for in vivo studies should follow a systematic approach. The workflow diagram below illustrates the key decision-making steps.

Caption: A logical workflow for developing an in vivo formulation.

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for oral and parenteral (intravenous or intraperitoneal) administration.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment for Oral or Parenteral Administration

This protocol is suitable for early-stage in vivo studies where a simple aqueous solution is desired. The principle is to increase the solubility of the acidic compound by forming a salt at a physiologically acceptable pH.

Materials:

  • This compound

  • 1 N Sodium Hydroxide (NaOH) solution

  • Sterile Water for Injection (WFI) or appropriate vehicle (e.g., 0.9% Saline, 5% Dextrose in Water)

  • pH meter

  • Sterile vials

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: Add a small volume of the chosen vehicle (e.g., WFI) to the compound to create a slurry.

  • pH Adjustment: While stirring, slowly add 1 N NaOH solution dropwise to the suspension. Monitor the pH continuously. The compound should start to dissolve as the pH increases and the carboxylic acid group is deprotonated to form a more soluble salt.

  • Target pH: Continue adding NaOH until the compound is fully dissolved. Aim for a final pH in the range of 7.0-8.0 for parenteral administration to ensure physiological compatibility.[1] For oral administration, a wider pH range may be acceptable.

  • Final Volume Adjustment: Once the compound is completely dissolved and the target pH is stable, add the remaining vehicle to reach the final desired concentration.

  • Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Table of Formulation Components:

ComponentFunctionTypical Concentration
This compoundActive Pharmaceutical Ingredient (API)1-10 mg/mL (target)
1 N Sodium HydroxidepH adjusting agent / Solubilizerq.s. to pH 7.0-8.0
Sterile Water for Injection / SalineVehicleq.s. to final volume
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral or Parenteral Administration

This protocol is recommended when pH adjustment alone is insufficient to achieve the desired concentration or if the resulting pH is not suitable for the intended route of administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile vials

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Dissolution in Co-solvent: Add the compound to a mixture of DMSO and PEG 400. Vortex or sonicate until the compound is completely dissolved. A common starting ratio is 10% DMSO and 40% PEG 400.

  • Addition of Surfactant: Add Tween 80 to the solution and mix thoroughly. A typical starting concentration is 5-10%.

  • Aqueous Dilution: Slowly add sterile 0.9% Saline to the organic solution while vortexing to bring it to the final volume. The final concentration of the organic solvents should be kept as low as possible.

  • Pre-use Inspection: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the ratios of co-solvents, surfactant, and aqueous phase may need to be optimized.

Table of Formulation Components:

ComponentFunctionTypical Final Concentration (%)
This compoundActive Pharmaceutical Ingredient (API)1-20 mg/mL (target)
DMSOCo-solvent5-10%
PEG 400Co-solvent20-40%
Tween 80Surfactant / Solubilizer5-10%
0.9% SalineAqueous Vehicleq.s. to 100%
Protocol 3: Stability Assessment of the Formulation

It is crucial to assess the stability of the prepared formulation to ensure that the compound remains in solution and does not degrade before and during administration.

Materials:

  • Prepared formulation of this compound

  • HPLC system with a suitable column and detector

  • pH meter

  • Light-protective storage containers

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the formulation for:

    • Visual Appearance: Check for clarity, color, and any visible particulates.

    • pH: Measure and record the pH.

    • Concentration and Purity: Determine the initial concentration and purity of the active compound using a validated HPLC method.

  • Storage Conditions: Store aliquots of the formulation under different conditions relevant to the study, for example:

    • Room temperature (e.g., 25°C)

    • Refrigerated (e.g., 4°C)

    • Protected from light

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), re-analyze the stored aliquots for the same parameters as in the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. A stable formulation will show no significant changes in visual appearance, pH, concentration (e.g., <5-10% change), or purity.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated using an inhibitor like this compound, targeting a hypothetical kinase "BZK1" (Benzoimidazole Kinase 1).

Caption: Inhibition of the hypothetical BZK1 signaling pathway.

Disclaimer: These protocols are intended as a general guide. The optimal formulation for this compound will depend on its specific physicochemical properties, the intended dose, and the animal model being used. It is essential to perform pre-formulation studies and stability testing to develop a safe and effective dosing solution for in vivo experiments. All work with animals should be conducted under an approved institutional animal care and use committee (IACUC) protocol.[1]

References

Troubleshooting & Optimization

Technical Support Center: 1H-Benzo[D]imidazole-7-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[D]imidazole-7-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common approach is the Phillips-Ladenburg synthesis, which involves the condensation and cyclization of an ortho-phenylenediamine with a carboxylic acid.[1][2] For this compound, this translates to the cyclization of 2,3-diaminophenylacetic acid with formic acid under acidic conditions.

Q2: Why is the 2,3-diaminophenylacetic acid precursor difficult to source and handle?

A2: Ortho-phenylenediamine derivatives, particularly those with electron-donating groups like the acetic acid moiety, can be susceptible to oxidation and photo-oxidation, potentially leading to phenazine-like impurities or other colored byproducts.[3] The precursor is not commonly available commercially and often needs to be synthesized immediately prior to use, typically by reducing a corresponding nitrophenylacetic acid derivative.

Q3: What are the typical reaction conditions for the final cyclization step?

A3: The cyclization is generally acid-catalyzed and often requires heating. Common conditions involve refluxing the diamine precursor with formic acid, sometimes in the presence of a stronger mineral acid like HCl.[4][5] However, harsh conditions such as high temperatures (over 180°C) and strong acids can lead to low yields and side reactions for some substrates.[6]

Q4: Can I use a milder method than the traditional Phillips-Ladenburg synthesis?

A4: Yes, several modern methods aim to improve yields and reduce harsh conditions. These include using catalysts like ZnO nanoparticles or employing microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[7][8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Yield of the Final Product

Q: I am getting a very low yield after the cyclization reaction with formic acid. What are the possible causes and solutions?

A: Low yield is a common problem in benzimidazole synthesis.[6] The issue can stem from the precursor quality, reaction conditions, or side reactions.

Troubleshooting Steps:

  • Verify Precursor Quality:

    • Purity: Ensure the 2,3-diaminophenylacetic acid precursor is pure. Impurities from the preceding reduction step (e.g., unreacted nitro compound, catalysts) can interfere with the cyclization.

    • Stability: The diamine precursor can degrade upon storage. It is best to use it immediately after synthesis. If it has been stored, assess its color; significant darkening may indicate oxidation.

  • Optimize Reaction Conditions:

    • Acid Catalyst: While formic acid serves as a reactant, a stronger mineral acid (e.g., 4M HCl) is often required to catalyze the dehydration and ring closure effectively.[5]

    • Temperature and Time: The reaction may require reflux temperatures for several hours.[5] If the yield is low, consider increasing the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Atmosphere: To prevent oxidation of the diamine precursor, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Investigate Side Reactions:

    • Decarboxylation: The acetic acid moiety may be susceptible to decarboxylation under harsh acidic and high-temperature conditions. If possible, attempt the reaction at the lowest effective temperature.

    • Incomplete Cyclization: The intermediate, a formamide derivative, may fail to cyclize completely. This can be addressed by ensuring sufficiently acidic conditions and adequate heating.

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Final Product check_precursor 1. Check Precursor Quality (2,3-diaminophenylacetic acid) start->check_precursor precursor_impure Impure or Degraded? check_precursor->precursor_impure check_conditions 2. Optimize Reaction Conditions conditions_harsh Conditions Inadequate? check_conditions->conditions_harsh check_side_reactions 3. Investigate Side Reactions side_reaction_evidence Evidence of Side Products? check_side_reactions->side_reaction_evidence precursor_impure->check_conditions No purify_precursor Action: Re-purify or re-synthesize precursor. Use immediately. precursor_impure->purify_precursor Yes conditions_harsh->check_side_reactions No adjust_temp_acid Action: Increase acid concentration (e.g., add HCl). Increase reflux time. Use inert atmosphere. conditions_harsh->adjust_temp_acid Yes milder_conditions Action: Lower reaction temperature. Consider alternative catalysts (e.g., ZnO, microwave). side_reaction_evidence->milder_conditions Yes

Caption: Troubleshooting logic for low yield in benzimidazole synthesis.
Problem 2: Product is Impure or Difficult to Purify

Q: My final product shows multiple spots on TLC and is difficult to crystallize. What are the common impurities and how can I remove them?

A: Impurities often arise from unreacted starting materials, intermediates, or side products formed during the reaction.

Potential Impurities & Purification Strategies:

Impurity TypeIdentificationRecommended Purification Method
Unreacted Diamine More polar spot on TLC. Can be detected with ninhydrin stain.Acid-base extraction. Dissolve the crude product in a dilute base (e.g., NaHCO₃); the acidic product will dissolve, while the basic diamine may not. Filter and re-precipitate the product by adding acid.
Formamide Intermediate A spot on TLC with polarity between the starting material and the product.Drive the reaction to completion by increasing reflux time or acid concentration. If still present, purification via column chromatography may be necessary.
Oxidized Byproducts Often colored (dark brown or black) impurities.Treatment with activated carbon during recrystallization can help remove colored impurities. Column chromatography is also effective.[10]
Decarboxylation Product A less polar, non-acidic impurity (7-methyl-1H-benzo[d]imidazole).Purify via acid-base extraction as described above. The acidic desired product will separate into the aqueous basic layer, leaving the non-acidic impurity in the organic layer.

Experimental Protocols

Overall Synthesis Workflow

The synthesis is typically a two-stage process starting from a suitable nitro-substituted phenylacetic acid derivative.

synthesis_workflow start Start: 2-Amino-3-nitrophenylacetic acid (or related isomer) reduction Stage 1: Reduction of Nitro Group Reagents: H₂, Pd/C or SnCl₂/HCl start->reduction precursor Intermediate: 2,3-Diaminophenylacetic acid reduction->precursor cyclization Stage 2: Cyclization Reagents: Formic Acid (HCOOH), HCl Condition: Reflux precursor->cyclization workup Workup & Purification (Neutralization, Extraction, Recrystallization) cyclization->workup product Final Product: This compound workup->product

Caption: Proposed two-stage workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 2,3-Diaminophenylacetic Acid (Precursor)

(This is an adapted general procedure for nitro group reduction. Starting material may be 2-amino-3-nitrophenylacetic acid or 3-amino-2-nitrophenylacetic acid).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add the nitro-precursor (1.0 eq).

  • Dissolution: Add a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add tin(II) chloride (SnCl₂, 4-5 eq) followed by concentrated hydrochloric acid (HCl) portion-wise, as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-90°C) for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. Be cautious as this will cause gas evolution and may be exothermic.

    • A precipitate of tin salts will form. Filter the mixture to remove the inorganic salts.

    • Extract the aqueous filtrate multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-diaminophenylacetic acid.

  • Note: The product is often unstable and should be used immediately in the next step without extensive purification.

Protocol 2: Synthesis of this compound (Final Product)

(Adapted from the Phillips-Ladenburg synthesis).[2]

  • Setup: In a round-bottom flask fitted with a reflux condenser, place the crude 2,3-diaminophenylacetic acid (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (HCOOH, ~10-20 eq), which acts as both reagent and solvent. Add 4M hydrochloric acid (HCl, ~2-3 eq) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (around 100-110°C) for 2-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice water to precipitate the crude product.

    • Carefully adjust the pH to ~7 using a base (e.g., aqueous ammonia or NaOH solution) to ensure the carboxylic acid is in its least soluble form.

    • Collect the resulting precipitate by vacuum filtration.

  • Purification:

    • Wash the crude solid with cold water to remove residual salts and acid.

    • Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[7] If the product is colored, add activated carbon to the hot solution before filtering and allowing it to crystallize.

    • Dry the purified crystals under vacuum.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes typical conditions and yields for analogous benzimidazole syntheses, which can serve as a benchmark.

Reaction TypeReagentsCatalyst/ConditionsTypical YieldReference
Condensation (Aldehyde) o-phenylenediamine, benzaldehydeZnO nanoparticles, 70°C, 2h92%[11]
Condensation (Aldehyde) 4-cyano-1,2-phenylenediamine, benzaldehydeNa₂S₂O₅, ethanol, reflux, 4-6h64-78%[4][11]
Condensation (Carboxylic Acid) o-phenylenediamine, 1H-benzimidazole-2-carboxylic acidSulfolane, 79°C, 4h55%[5]
Condensation (Carboxylic Acid) o-phenylenediamine, various carboxylic acidsHCl, microwave irradiationHigh Yields[8]

References

Technical Support Center: Synthesis of 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1H-Benzo[D]imidazole-7-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a three-step synthesis starting from a substituted nitrophenylacetate precursor. The key steps are:

  • Nitration: Introduction of a nitro group ortho to an amino group on a phenylacetic acid ester derivative.

  • Reduction: Selective reduction of the nitro group to form a 2,3-diaminophenylacetate derivative.

  • Cyclization and Hydrolysis: Reaction of the diamine with a one-carbon source (e.g., formic acid) to form the benzimidazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the critical factors affecting the overall yield?

A2: The critical factors include the efficiency of the nitro group reduction without side reactions, the completeness of the cyclization reaction, and the prevention of product degradation during ester hydrolysis. Purity of starting materials and intermediates is also crucial.

Q3: Are there alternative methods for the cyclization step?

A3: Yes, besides formic acid, other reagents like orthoesters or aldehydes can be used for the cyclization of the o-phenylenediamine intermediate.[1] However, formic acid is widely used due to its simplicity and effectiveness in providing the necessary carbon for the imidazole ring.[2][3][4] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for benzimidazole formation.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of each step. By comparing the spots of the starting material, intermediate, and product, you can determine the reaction's completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[6]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the reduction of the nitro group - Incomplete reaction. - Over-reduction or side reactions affecting the ester or amino group. - Catalyst poisoning or inactivity.- Monitor the reaction closely by TLC. - Use a chemoselective reducing agent known to be mild on other functional groups, such as sodium dithionite or catalytic hydrogenation with a specific catalyst (e.g., Pd/C) under controlled conditions.[7] - Ensure the catalyst is fresh and used in the appropriate amount.
Formation of multiple products during cyclization - Incomplete reaction leading to a mixture of starting material and product. - Side reactions due to high temperatures or incorrect stoichiometry. - Presence of impurities in the diamine intermediate.- Ensure the diamine is pure before proceeding. - Optimize the reaction temperature and time. Prolonged heating can sometimes lead to degradation.[8] - Use a slight excess of formic acid to ensure complete conversion of the diamine.[3]
Difficulty in isolating the final product after hydrolysis - Product is too soluble in the reaction mixture. - Incomplete hydrolysis of the ester. - Formation of salts that are difficult to precipitate.- After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation. - Confirm complete hydrolysis by TLC or HPLC before workup. - If the product remains in solution, extraction with a suitable organic solvent at the appropriate pH may be necessary.
Product discoloration (dark color) - Oxidation of the diamine intermediate. - Degradation of the product at high temperatures. - Presence of colored impurities from starting materials or side reactions.- Handle the diamine intermediate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the crude product by recrystallization, often with the use of activated charcoal to remove colored impurities.[3][4] - Avoid excessive heating during the reaction and purification steps.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of related benzimidazole derivatives.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start Methyl (2-amino-3-nitrophenyl)acetate Step1 Reduction of Nitro Group Start->Step1 e.g., H2, Pd/C Intermediate Methyl (2,3-diaminophenyl)acetate Step1->Intermediate Step2 Cyclization with Formic Acid Intermediate->Step2 HCOOH Intermediate2 Methyl (1H-benzo[d]imidazol-7-yl)acetate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 e.g., NaOH, then H+ End This compound Step3->End

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Methyl (2,3-diaminophenyl)acetate (Reduction)

  • Materials: Methyl (2-amino-3-nitrophenyl)acetate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve methyl (2-amino-3-nitrophenyl)acetate in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl (2,3-diaminophenyl)acetate. This intermediate is often used directly in the next step without further purification due to its sensitivity to oxidation.

Step 2: Synthesis of Methyl (1H-benzo[d]imidazol-7-yl)acetate (Cyclization)

  • Materials: Methyl (2,3-diaminophenyl)acetate, Formic acid (90%).

  • Procedure:

    • To the crude methyl (2,3-diaminophenyl)acetate, add an excess of 90% formic acid.

    • Heat the mixture at 100°C for 2-4 hours.[3][8] The reaction progress should be monitored by TLC.

    • After cooling to room temperature, slowly add a 10% sodium hydroxide solution to neutralize the excess formic acid until the mixture is slightly alkaline.[3][4]

    • The crude product may precipitate. If so, collect it by filtration and wash with cold water. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Hydrolysis)

  • Materials: Methyl (1H-benzo[d]imidazol-7-yl)acetate, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Dissolve the crude methyl (1H-benzo[d]imidazol-7-yl)acetate in a solution of sodium hydroxide (e.g., 1-2 M) in a mixture of water and a co-solvent like methanol or ethanol.

    • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture to room temperature and filter if any solid impurities are present.

    • Slowly acidify the filtrate with hydrochloric acid to a pH of approximately 6-7. The product should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting Start Low Overall Yield CheckStep1 Check Yield of Step 1 (Reduction) Start->CheckStep1 CheckStep2 Check Yield of Step 2 (Cyclization) Start->CheckStep2 CheckStep3 Check Yield of Step 3 (Hydrolysis) Start->CheckStep3 LowStep1 Incomplete Reduction or Side Reactions CheckStep1->LowStep1 Low LowStep2 Incomplete Cyclization or Impurities CheckStep2->LowStep2 Low LowStep3 Incomplete Hydrolysis or Product Loss CheckStep3->LowStep3 Low Solution1 Optimize reducing agent, catalyst, and reaction time. LowStep1->Solution1 Solution2 Purify diamine, optimize temperature and formic acid stoichiometry. LowStep2->Solution2 Solution3 Ensure complete hydrolysis, optimize pH for precipitation. LowStep3->Solution3

Caption: Troubleshooting flowchart for low yield issues.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields based on analogous benzimidazole syntheses found in the literature. Note that specific yields for this compound may vary.

Table 1: Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Formic Acid

ParameterConditionReference(s)
Reactant Ratio 1 equivalent o-phenylenediamine[3]
1.5 equivalents 90% formic acid[3]
Temperature 100°C[3][8]
Reaction Time 2 hours[3][8]
Workup Neutralization with 10% NaOH[3][4]

Table 2: Reported Yields for Benzimidazole Synthesis Steps

Reaction StepProductTypical Yield (%)Reference(s)
Cyclization Benzimidazole (unsubstituted)83-85% (after recrystallization)[3]
Benzimidazole (unsubstituted, crude)97-99%[3]
2-Methyl-benzimidazole68%[3]

Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety procedures.

References

Technical Support Center: Purification of 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1H-Benzo[D]imidazole-7-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis and Work-up

Possible Causes:

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Presence of By-products: Side reactions may have occurred, leading to the formation of structurally related impurities.

  • Residual Reagents or Solvents: Reagents or solvents from the synthesis may not have been completely removed during the initial work-up.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is running to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time, temperature, or stoichiometry if necessary.

  • Recrystallization: This is often the first and most effective purification step for crystalline solids like this compound.

  • Column Chromatography: For complex impurity profiles or non-crystalline material, column chromatography is a powerful purification technique.

Problem 2: Difficulty in Removing Colored Impurities

Possible Causes:

  • Oxidation Products: Benzimidazole derivatives can be susceptible to oxidation, leading to colored impurities.

  • Polymeric By-products: Condensation reactions can sometimes lead to the formation of colored polymeric materials.

Solutions:

  • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.

  • Column Chromatography: Silica gel chromatography is often effective at separating colored impurities from the desired product. A non-polar to polar solvent gradient can be employed.

  • Work-up with a Reducing Agent: A dilute solution of a reducing agent like sodium bisulfite during the aqueous work-up can sometimes decolorize oxidation-related impurities.

Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize

Possible Causes:

  • Presence of Impurities: Impurities can significantly inhibit crystallization.

  • Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.

  • Incorrect Solvent System for Recrystallization: The chosen solvent may not be suitable for inducing crystallization.

Solutions:

  • Trituration: Stirring the oil or gummy solid with a poor solvent in which the product is insoluble but the impurities are soluble can induce crystallization or solidify the product for easier handling.

  • Solvent Screening for Recrystallization: Systematically test a range of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.

  • Column Chromatography: Purifying the material via column chromatography will remove impurities and often yield a solid product upon solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

Based on a typical synthesis involving the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative, common impurities may include:

  • Unreacted Starting Materials: The o-phenylenediamine and the dicarboxylic acid starting materials.

  • Positional Isomers: If the substitution pattern on the o-phenylenediamine is not symmetric, different positional isomers of the benzimidazole can form.

  • Over-alkylation or Acylation Products: If protecting groups are used and not properly cleaved, or if side reactions occur.

  • Decarboxylation Product: The acetic acid side chain could potentially decarboxylate under harsh reaction conditions.

  • Colored By-products: From oxidation or polymerization of reactants and products.

Q2: What is a good starting point for a recrystallization solvent system?

A common and effective solvent for the recrystallization of benzimidazole derivatives is ethanol or an ethanol/water mixture.[1] The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out.

Q3: My compound is not pure enough after one recrystallization. What should I do?

If a single recrystallization does not provide material of sufficient purity, you can either perform a second recrystallization or move to a more powerful purification technique like column chromatography. Repeating the recrystallization may lead to significant product loss.

Q4: How do I develop a column chromatography method for this compound?

A good starting point for silica gel column chromatography is to use a solvent system of increasing polarity. You can start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. The polarity of this compound suggests that a gradient of ethyl acetate in hexane, followed by the introduction of methanol, would be effective.[2]

Q5: What HPLC method can I use to check the purity of my this compound?

A reverse-phase HPLC method is suitable for analyzing the purity of benzimidazole derivatives. A C8 or C18 column can be used with a gradient elution. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 4.5) and an organic modifier like acetonitrile or methanol.[3][4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Table 1: Recrystallization Solvent Screening Data (Hypothetical)

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleSparingly SolubleGood
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
DichloromethaneSolubleVery SolublePoor
Ethanol/Water (e.g., 8:2)InsolubleSolubleExcellent
Ethyl AcetateSparingly SolubleSolubleFair

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry of the silica in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the dried product-silica mixture onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient could be from 100% hexane to 100% ethyl acetate, followed by the addition of methanol to the ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Initial Attempt Purity_Check Purity Check (HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography (Silica Gel) Column_Chromatography->Purity_Check Re-analyze Purity_Check->Column_Chromatography <98% Pure Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Crude Product Impure? Recrystallize Attempt Recrystallization Start->Recrystallize Yes Pure Pure Product Start->Pure No Check_Purity Check Purity (TLC/HPLC) Recrystallize->Check_Purity Oily_Product Product is an Oil? Recrystallize->Oily_Product Fails to Crystallize Check_Purity->Pure Yes Not_Pure Still Impure Check_Purity->Not_Pure No Column_Chromatography Perform Column Chromatography Not_Pure->Column_Chromatography Column_Chromatography->Check_Purity Oily_Product->Column_Chromatography No Triturate Triturate with a Poor Solvent Oily_Product->Triturate Yes Triturate->Recrystallize

Caption: Troubleshooting decision tree for purification challenges.

References

"stability and degradation of 1H-Benzo[D]imidazole-7-acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1H-Benzo[D]imidazole-7-acetic acid. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some sources also recommend refrigeration and protection from light.[1]

Q2: Is this compound stable at room temperature?

A2: Yes, the compound is chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, adhering to the recommended cool and dry conditions is advisable.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][3] Contact with these substances should be avoided to prevent degradation.

Q4: Is this compound sensitive to light or air?

A4: Yes, some safety data sheets indicate that benzimidazole derivatives can be sensitive to light and air.[1] It is recommended to store the compound protected from light and under an inert atmosphere for optimal stability.[1]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this exact molecule are not extensively documented, related benzimidazole and imidazole compounds are known to degrade via oxidation, hydrolysis (especially under basic conditions), and photodegradation.[4] The imidazole ring can be susceptible to oxidation, and the acetic acid side chain could potentially undergo reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.Verify storage conditions (cool, dry, protected from light). Prepare fresh solutions for experiments.
Discoloration of the solid compound. Oxidation or contamination.Avoid exposure to air and light. Store under an inert atmosphere if possible. Do not use if significant discoloration is observed.
Precipitation or changes in the appearance of solutions. pH-dependent solubility, degradation, or reaction with solvent/buffer components.Check the pH of the solution. Ensure all components of the buffer system are compatible. Prepare fresh solutions and use them promptly.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of the compound.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.

Summary of Storage and Stability Data

Parameter Recommendation/Finding Source
Storage Temperature Room temperature (short-term); Refrigerated (long-term)[1]
Atmosphere Dry; Inert atmosphere recommended[1]
Light Exposure Protect from light[1]
pH Stability Avoid strong bases[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, amines, strong reducing agents[2][3]
Physical Appearance Solid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products of this compound under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze all samples, including a control (unstressed) sample, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Compare the chromatograms to identify and quantify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 105°C) stock->thermal Expose to photo Photodegradation (Light Exposure) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling Dissolve before sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Identify & Quantify Degradants hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., N-oxides, hydroxylated derivatives) parent->oxidation Oxidizing Agents (e.g., H2O2, air) hydrolysis Hydrolysis Products (e.g., ring opening under harsh basic conditions) parent->hydrolysis Strong Base (e.g., NaOH) photodegradation Photodegradation Products (e.g., radical-mediated products) parent->photodegradation Light/UV Exposure

Caption: Potential degradation pathways.

troubleshooting_logic start Unexpected Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_solution Examine Solution Preparation (Freshness, pH, Compatibility) check_storage->check_solution Correct improper_storage Action: Use new aliquot, improve storage protocol check_storage->improper_storage Incorrect solution_issue Action: Prepare fresh solution, verify buffer components check_solution->solution_issue Issue Found run_analysis Perform HPLC analysis to check for degradation peaks check_solution->run_analysis No Issue degradation_confirmed Action: Conduct forced degradation study to identify products run_analysis->degradation_confirmed Degradation Peaks Present no_degradation Investigate other experimental parameters (e.g., assay conditions) run_analysis->no_degradation No Degradation Peaks

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Optimizing Synthesis of 1H-Benzo[D]imidazole-7-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1H-Benzo[D]imidazole-7-acetic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the optimal temperature. Consider extending the reaction time or cautiously increasing the temperature.[1][2] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.
Degradation of Starting Materials - Check Purity of Reactants: Impurities in the o-phenylenediamine or the carboxylic acid derivative can interfere with the reaction. Recrystallize or purify starting materials if necessary. - Control Reaction Temperature: Exceeding the optimal temperature can lead to decomposition.
Ineffective Catalyst - Catalyst Selection: For condensation with carboxylic acids, strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) are often used under harsh conditions.[1][2] Consider milder, more modern catalysts such as ZnO nanoparticles for a greener approach.[3][4] - Catalyst Loading: Ensure the correct molar equivalent of the catalyst is used.
Poor Cyclization Conditions - Dehydrating Conditions: The condensation to form the imidazole ring requires the removal of water. Ensure that dehydrating conditions are sufficient. For reactions with carboxylic acids, the acid catalyst often serves this purpose.[1][2]
Issues with Oxidizing Agent (if applicable) - Choice of Oxidant: When synthesizing from aldehydes, an oxidizing agent is often required. Sodium metabisulfite (Na₂S₂O₅) can be an effective choice.[1][2] - Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used.

Issue 2: Formation of Impurities and Side Products

Potential Cause Recommended Solution
Side Reactions - Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Protecting Groups: If the starting materials contain sensitive functional groups, consider using protecting groups.
Incomplete Work-up - Proper pH Adjustment: During work-up, ensure the pH is adjusted correctly to precipitate the product and remove acid/base catalysts. - Thorough Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete separation of the product from the aqueous layer.
Purification Challenges - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method. - Column Chromatography: For complex mixtures or non-crystalline products, column chromatography using an appropriate stationary and mobile phase is recommended.[5]
Presence of N-Nitroso Impurities - Control of Nitrites: Be aware of potential nitrite impurities in starting materials and reagents, as these can lead to the formation of N-nitroso impurities under acidic conditions. - Storage: Store the final compounds under appropriate conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing the 1H-Benzo[D]imidazole core?

A1: The most common methods involve the condensation of an o-phenylenediamine derivative with either a carboxylic acid or an aldehyde.[1][5] The reaction with a carboxylic acid (Phillips-Ladenburg reaction) typically requires harsh dehydrating conditions, such as high temperatures and strong acids.[1][2][5] The reaction with an aldehyde (Weidenhagen reaction) often requires an oxidizing agent.[1][5]

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Start with high-purity o-phenylenediamine and the appropriate acetic acid derivative.

  • Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction's progress using TLC.

  • Catalyst: Experiment with different acid catalysts or consider newer, more efficient catalytic systems.[6]

  • Solvent: The choice of solvent can significantly impact the reaction. While some reactions are performed neat, others may benefit from a high-boiling point solvent.

Q3: What are some "greener" alternatives to traditional synthesis methods?

A3: Green chemistry approaches aim to reduce the use of hazardous reagents and solvents. For benzimidazole synthesis, consider:

  • Using solid-supported catalysts or recyclable catalysts like ZnO nanoparticles.[3][4]

  • Solvent-free reaction conditions.[7]

  • Microwave-assisted synthesis to reduce reaction times and energy consumption.

Q4: My final product is difficult to purify. What can I do?

A4: If you are facing purification challenges:

  • Confirm the Structure: Use analytical techniques like NMR and mass spectrometry to confirm the structure of your product and identify the impurities.

  • Alternative Purification: If recrystallization is ineffective, try column chromatography with different solvent systems.[5]

  • Salt Formation: Consider converting the product to a salt to facilitate purification by precipitation, followed by neutralization to recover the free base.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation with a Carboxylic Acid Derivative

This protocol is a generalized procedure based on common methods for benzimidazole synthesis. Optimization will be required for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1 equivalent of 3,4-diaminophenylacetic acid.

  • Addition of Reagent: Add 1.2 equivalents of the desired carboxylic acid (e.g., formic acid to yield the parent this compound).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or use a larger quantity of polyphosphoric acid (PPA) as both catalyst and solvent.

  • Reaction: Heat the mixture to 120-150°C for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using PPA, carefully add crushed ice to hydrolyze the acid.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

    • Filter the crude product and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water.

Protocol 2: Synthesis of 2-substituted-1H-Benzo[D]imidazole-7-acetic acid via Condensation with an Aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminophenylacetic acid in ethanol.

  • Addition of Reagents: Add 1.1 equivalents of the desired aldehyde and 0.5 equivalents of sodium metabisulfite (Na₂S₂O₅).[1][2]

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.[2]

  • Work-up:

    • Cool the reaction mixture.

    • Reduce the solvent volume under reduced pressure.

    • Add water to precipitate the product.

    • Filter the solid and wash with cold water.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Aldehyde Condensation

EntryAldehydeSolventCatalyst (equiv.)Temperature (°C)Time (h)Yield (%)
1BenzaldehydeEthanolNa₂S₂O₅ (0.5)Reflux468
24-ChlorobenzaldehydeEthanolNa₂S₂O₅ (0.5)Reflux572
34-MethoxybenzaldehydeEthanolNa₂S₂O₅ (0.5)Reflux475
4BenzaldehydeDMFNa₂S₂O₅ (0.5)100665

Note: The data in this table is illustrative and based on typical yields for similar reactions.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine o-phenylenediamine derivative, carboxylic acid/aldehyde, and catalyst/reagent start->reactants heat Heat and Stir (e.g., Reflux) reactants->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Incomplete workup Quench and Neutralize monitor->workup Complete extraction Filter/Extract Product workup->extraction purification Recrystallize or Column Chromatography extraction->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_reaction_check Reaction Conditions cluster_catalyst_check Catalyst/Reagent Issues cluster_solutions Potential Solutions start Low/No Product Yield check_time_temp Check Reaction Time & Temperature start->check_time_temp check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst check_oxidant Check Oxidizing Agent (if applicable) start->check_oxidant solution_time_temp Increase Time/Temp check_time_temp->solution_time_temp solution_reagents Purify Starting Materials check_reagents->solution_reagents solution_catalyst Change Catalyst or Adjust Loading check_catalyst->solution_catalyst check_oxidant->solution_catalyst

Caption: Troubleshooting logic for addressing low product yield in benzimidazole synthesis.

References

"common pitfalls in 1H-Benzo[D]imidazole-7-acetic acid experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[D]imidazole-7-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield and multiple side products. What are the common pitfalls?

Answer:

The synthesis of benzimidazole derivatives, including those with an acetic acid moiety, often involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative. Common pitfalls in this process can lead to low yields and the formation of impurities.

  • Harsh Reaction Conditions: The use of strong acids (e.g., polyphosphoric acid, hydrochloric acid) and high temperatures as dehydrating conditions can lead to side reactions, such as decarboxylation of the acetic acid side chain or polymerization of starting materials.[1][2]

  • Oxidation of Starting Materials: The o-phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities that are difficult to remove. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Incomplete Cyclization: The cyclization to form the imidazole ring may be incomplete, leaving unreacted starting materials or intermediates in the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Side Reactions of the Acetic Acid Moiety: The carboxylic acid group can undergo esterification if alcohols are used as solvents at high temperatures, or other unwanted side reactions depending on the specific reagents used.

Troubleshooting Workflow for Synthesis

start Low Yield / Impurities in Synthesis check_conditions Review Reaction Conditions start->check_conditions check_starting_materials Assess Starting Material Quality start->check_starting_materials check_workup Evaluate Work-up & Purification start->check_workup sub_conditions sub_conditions check_conditions->sub_conditions solution Implement Optimized Protocol check_conditions->solution sub_materials sub_materials check_starting_materials->sub_materials check_starting_materials->solution sub_workup sub_workup check_workup->sub_workup check_workup->solution sub_conditions_text - Harsh acids/heat? - Inert atmosphere used? - Reaction time optimized? sub_materials_text - Purity of o-phenylenediamine? - Presence of oxidizing agents? sub_workup_text - Appropriate solvent for extraction? - pH adjustment correct? - Recrystallization solvent suitable?

Caption: Troubleshooting workflow for synthesis issues.

Question: I am having difficulty purifying this compound. What are the recommended methods?

Answer:

Purification can be challenging due to the amphoteric nature of the molecule (containing both a basic imidazole ring and an acidic carboxylic acid group).

  • Recrystallization: This is a common and effective method. For related benzimidazole acetic acid derivatives, crystallization from methanol has been reported to yield a pure product.[3] Experimenting with solvent systems such as ethanol, or mixtures of solvents like ethanol/water, may also be effective.

  • Acid-Base Extraction: You can exploit the amphoteric nature of the compound. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. Then, wash with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the pure product. The reverse process (dissolving in dilute acid to protonate the imidazole ring) can also be used to remove non-basic impurities.

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be used. A polar mobile phase, often containing a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing, is typically required. A common mobile phase could be a gradient of methanol in dichloromethane (DCM).

Solubility & Stability

Question: What is the best solvent to dissolve this compound for my experiments? I am observing precipitation in my aqueous buffer.

Answer:

Benzimidazole derivatives, especially those with carboxylic acid groups, can have limited solubility in aqueous buffers at neutral pH.

  • Organic Solvents: For stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally effective.

  • Aqueous Solutions: The solubility in aqueous solutions is highly pH-dependent. In acidic conditions (pH below the pKa of the imidazole ring), the compound will be more soluble due to the formation of a cationic salt. In basic conditions (pH above the pKa of the carboxylic acid), it will also be more soluble due to the formation of a carboxylate salt. Precipitation is most likely to occur around the isoelectric point.

  • Improving Aqueous Solubility: To increase the aqueous solubility for biological assays, consider the following:

    • Prepare a high-concentration stock solution in DMSO.

    • Dilute the stock solution into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the experiment.

    • If solubility is still an issue, you can try to adjust the pH of your final buffer slightly.

    • Conversion to a hydrochloride salt by treating a methanolic solution with dry HCl gas can significantly improve water solubility.[1]

Solubility of a Structurally Similar Compound

CompoundSolubility in Phosphate Buffer (pH 7.4)
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid derivative74.00 ± 0.81 µg/mL

Data from a study on a related benzimidazole acetic acid derivative and may not be representative of this compound.[3]

Question: I am concerned about the stability of this compound in my experimental conditions. Are there any known stability issues?

Answer:

Benzimidazole compounds can be susceptible to degradation under certain conditions.

  • Photosensitivity: Many heterocyclic aromatic compounds, including benzimidazoles, are known to be sensitive to light. It is recommended to store both the solid compound and solutions protected from light (e.g., in amber vials or wrapped in aluminum foil).

  • pH Stability: While generally stable over a range of pH values, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.

  • Metabolic Stability: In cell-based assays or in vivo studies, the acetic acid side chain may be a site for metabolic degradation. For a similar compound, hydroxylation of the aliphatic chain was identified as a potential metabolic pathway, which could lead to an unstable hemiaminal and subsequent degradation.[3]

Logical Flow for Ensuring Compound Stability

start Ensuring Compound Stability storage Proper Storage start->storage solution_prep Solution Preparation start->solution_prep experimental_design Experimental Design start->experimental_design sub_storage sub_storage storage->sub_storage sub_solution sub_solution solution_prep->sub_solution sub_experimental sub_experimental experimental_design->sub_experimental sub_storage_text - Store solid at recommended temp. - Protect from light (amber vials). - Store under inert gas if sensitive to oxidation. sub_solution_text - Prepare fresh solutions. - Store stock solutions at -20°C or -80°C. - Protect solutions from light. sub_experimental_text - Minimize exposure to harsh pH/temp. - Include stability controls in long-term assays. - Be aware of potential metabolic degradation.

Caption: Key considerations for maintaining compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The synthesis would likely involve the reaction of 3,4-diaminophenylacetic acid with formic acid or a derivative under dehydrating conditions.

Q2: Can I use a strong oxidizing agent in the synthesis?

A2: While some benzimidazole syntheses use oxidizing agents to promote cyclization from an aldehyde and an o-phenylenediamine, using a strong oxidizing agent with 3,4-diaminophenylacetic acid could lead to unwanted oxidation of the phenyl ring or the acetic acid side chain.[1]

Q3: My purified compound is colored. Is this normal?

A3: Pure this compound is expected to be a white or off-white solid. A significant color (e.g., yellow, brown) may indicate the presence of oxidized impurities. Further purification may be necessary.

Q4: How should I prepare a stock solution for cell-based assays?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q5: What is the expected metabolic fate of this compound in biological systems?

A5: Based on studies of similar molecules, potential metabolic transformations could include hydroxylation of the benzimidazole ring system or the aliphatic chain of the acetic acid moiety. Hydroxylation of the carbon adjacent to the imidazole nitrogen could lead to an unstable intermediate.[3]

Experimental Protocols

General Protocol for Saponification of an Ethyl Ester Precursor

This is a general protocol for the hydrolysis of an ethyl ester of a benzimidazole acetic acid to the final carboxylic acid, based on a similar reported synthesis.[3]

  • Dissolution: Dissolve the ethyl ester precursor (1 equivalent) in ethanol (approximately 1.2 mL per mmol of ester).

  • Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2 equivalents).

  • Heating: Stir the reaction mixture at 70°C for 12 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cooling and Neutralization: Cool the mixture to room temperature. Carefully add 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 4.6.

  • Precipitation and Filtration: The product should precipitate out of solution. Collect the solid by filtration.

  • Washing and Drying: Wash the solid with cold distilled water and then dry it thoroughly.

  • Purification: The crude product can be further purified by crystallization from a suitable solvent, such as methanol.

Experimental Workflow for Saponification

start Start: Ethyl Ester Precursor dissolve Dissolve in Ethanol start->dissolve add_naoh Add 1M NaOH dissolve->add_naoh heat Heat at 70°C for 12h add_naoh->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with 1M HCl to pH ~4.6 cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter Solid precipitate->filter wash_dry Wash with Cold Water & Dry filter->wash_dry purify Purify by Recrystallization wash_dry->purify end End: Pure Acetic Acid purify->end

Caption: Workflow for the saponification of a benzimidazole ethyl acetate.

References

Technical Support Center: Interpreting Unexpected Results with 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with 1H-Benzo[D]imidazole-7-acetic acid. The information is structured in a question-and-answer format to directly address specific issues.

Troubleshooting Guides & FAQs

Issue 1: Inconsistent or Non-reproducible Bioactivity

Question: I am observing highly variable or non-reproducible results in my bioactivity assays with this compound. What could be the cause?

Possible Causes:

  • Compound Aggregation: Small molecules, including some benzimidazole derivatives, can form aggregates in aqueous solutions, leading to non-specific inhibition of enzymes or disruption of cellular membranes. This behavior is often sensitive to concentration, buffer composition, and incubation time, resulting in poor reproducibility. This aggregation can lead to what is known as promiscuous inhibition.

  • Poor Solubility: The compound may have limited solubility in your assay buffer, leading to precipitation and an inaccurate effective concentration. The presence of the carboxylic acid moiety can make its solubility pH-dependent.

  • Compound Instability: this compound might be unstable under your specific experimental conditions (e.g., light exposure, temperature, pH), degrading over time and leading to a loss of activity.

Recommended Actions:

  • Assess Compound Aggregation:

    • Perform Dynamic Light Scattering (DLS) to detect the presence of aggregates at your working concentrations.

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates and observe if the bioactivity changes.

  • Verify Solubility:

    • Visually inspect your stock and working solutions for any signs of precipitation.

    • Determine the kinetic solubility of the compound in your specific assay buffer using methods like nephelometry or UV-Vis spectroscopy.

  • Evaluate Compound Stability:

    • Analyze the compound's purity and integrity before and after the experiment using HPLC-MS.

    • Perform control experiments where the compound is pre-incubated in the assay buffer for the duration of the experiment before adding it to the biological system.

Issue 2: Apparent Inhibition in Unrelated Assays (Off-Target Effects)

Question: My compound, this compound, is showing activity in multiple, unrelated assays. Is this a sign of a promiscuous inhibitor or genuine polypharmacology?

Possible Causes:

  • Promiscuous Inhibition: The compound may be acting as a Pan-Assay Interference Compound (PAINS). These are molecules that often show activity in a wide range of assays through non-specific mechanisms such as redox cycling, chemical reactivity, or membrane disruption.

  • Multi-target Activity: The benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] It is possible that this compound genuinely interacts with multiple targets.[1] For instance, benzimidazole derivatives have been reported to act as kinase inhibitors, topoisomerase inhibitors, and modulators of other signaling pathways.[1][2]

Recommended Actions:

  • In Silico Analysis:

    • Use computational tools to predict potential off-targets and to check for structural alerts that are common in PAINS.

  • Target-Independent Assays:

    • Perform control experiments to rule out assay artifacts. For example, in an enzyme inhibition assay, test for inhibition in the presence of a high concentration of a non-specific protein like bovine serum albumin (BSA) to see if the inhibitory effect is attenuated.

  • Orthogonal Assays:

    • Confirm the biological effect using a different assay that measures the same endpoint through a different mechanism.

  • Direct Target Engagement Studies:

    • If a specific off-target is suspected, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction.

Data Presentation

Table 1: Potential Experimental Artifacts and Recommended Validation Assays

Potential ArtifactDescriptionRecommended Validation Assay(s)Expected Outcome if Artifact is Present
Compound Aggregation The compound forms colloidal particles in solution, leading to non-specific inhibition.Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), addition of non-ionic detergents (e.g., 0.01% Triton X-100).DLS will show particles of >100 nm. Activity will be significantly reduced in the presence of detergent.
Poor Solubility The compound precipitates out of solution at the tested concentrations.Kinetic Solubility Assay (Nephelometry or UV-Vis), visual inspection.Visible precipitate or high nephelometry reading. Non-linear dose-response curve.
Compound Instability The compound degrades under experimental conditions.HPLC-MS analysis of the compound before and after incubation in assay buffer.Appearance of degradation peaks in the HPLC chromatogram.
Promiscuous Inhibition (PAINS) The compound interferes with the assay technology itself (e.g., fluorescence quenching, redox cycling).Target-independent controls (e.g., assay with no enzyme), counter-screens for assay technology (e.g., fluorescence interference assay).Activity observed in the absence of the biological target.
Off-Target Effects The compound interacts with unintended biological targets.In silico target prediction, profiling against a panel of related targets, direct binding assays (SPR, ITC).Confirmed activity against other targets.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to the final desired concentration(s) in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and is typically ≤1%.

    • Prepare a buffer-only control with the same final DMSO concentration.

  • DLS Measurement:

    • Transfer the samples to a clean, low-volume cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the DLS measurement to determine the size distribution of particles in the solution.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

Protocol 2: Kinetic Solubility Assay using Nephelometry
  • Sample Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

    • Add the assay buffer to each well, ensuring the final DMSO concentration is constant.

  • Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The concentration at which the signal starts to increase significantly above the baseline indicates the limit of kinetic solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Results start Unexpected Result Observed check_reproducibility Is the result reproducible? start->check_reproducibility no_reproducible Investigate experimental variability (pipetting, reagents, etc.) check_reproducibility->no_reproducible No yes_reproducible Proceed with troubleshooting check_reproducibility->yes_reproducible Yes check_solubility Assess Solubility (Visual, Nephelometry) yes_reproducible->check_solubility poor_solubility Optimize buffer conditions (pH, co-solvents) check_solubility->poor_solubility Poor good_solubility Solubility is not the issue check_solubility->good_solubility Good check_aggregation Assess Aggregation (DLS, Detergent) good_solubility->check_aggregation aggregation_present Compound is likely an aggregator. Re-test with detergent. check_aggregation->aggregation_present Yes no_aggregation Aggregation is not the issue check_aggregation->no_aggregation No check_pains Check for PAINS properties (In silico, Target-independent assays) no_aggregation->check_pains is_pains Result is likely an artifact. Consider structural modification. check_pains->is_pains Yes not_pains Consider genuine off-target effects or novel on-target mechanism. check_pains->not_pains No

Caption: A workflow for troubleshooting unexpected experimental results.

Promiscuous_Inhibition Mechanism of Promiscuous Inhibition by Aggregation cluster_0 Low Concentration cluster_1 High Concentration monomer Monomeric Compound enzyme Active Enzyme monomer->enzyme No stable binding no_inhibition No Inhibition enzyme->no_inhibition aggregate Compound Aggregate denatured_enzyme Denatured/Inhibited Enzyme aggregate->denatured_enzyme Non-specific binding/ Denaturation inhibition Inhibition denatured_enzyme->inhibition monomer_high->aggregate > Critical Aggregation   Concentration

Caption: Promiscuous inhibition by compound aggregation.

Off_Target_Signaling Hypothetical Off-Target Signaling Pathway compound 1H-Benzo[D]imidazole- 7-acetic acid intended_target Intended Target (e.g., Enzyme X) compound->intended_target Inhibition off_target Off-Target (e.g., Kinase Y) compound->off_target Unintended Inhibition intended_pathway Intended Biological Response intended_target->intended_pathway Modulation unintended_pathway Unexpected Cellular Effect off_target->unintended_pathway Activation/Inhibition

Caption: Potential for off-target signaling by a bioactive compound.

References

Technical Support Center: 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 1H-Benzo[D]imidazole-7-acetic acid.

Troubleshooting Guides and FAQs

This section addresses common issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.

Question: My this compound is not dissolving. What should I do?

Answer:

Poor solubility can be a common issue. Here are a few steps you can take to troubleshoot this problem:

  • Solvent Selection: this compound is generally soluble in aqueous solutions of acids and strong alkalis.[1] Consider using a buffer with an appropriate pH. For other benzimidazole derivatives, solvents like DMSO and methanol have been used.[2]

  • pH Adjustment: As an acetic acid derivative, altering the pH of your solution can significantly impact solubility. Try adjusting the pH to be more basic to deprotonate the carboxylic acid, which may improve aqueous solubility.

  • Gentle Heating: Gentle warming of the solution can aid in dissolution. However, be cautious as excessive heat may lead to degradation.

  • Sonication: Using a sonicator can help to break up solid particles and enhance dissolution.

Question: I am observing unexpected results or degradation of my compound in my experiment. What could be the cause?

Answer:

Unexpected results or compound degradation can stem from several factors related to handling and experimental conditions:

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, amines, and strong reducing agents, as these are incompatible with similar benzimidazole compounds.[3]

  • Improper Storage: Ensure the compound is stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Improper storage can lead to decomposition.

  • Light Sensitivity: While not explicitly stated for this specific isomer, some complex organic molecules are light-sensitive. It is good practice to protect solutions from direct light.

  • pH Stability: The stability of the compound may be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for your compound.

Question: What are the proper personal protective equipment (PPE) recommendations for handling this compound?

Answer:

When handling this compound, it is crucial to use appropriate PPE to ensure personal safety. Based on data for similar compounds, the following are recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]

  • Hand Protection: Wear protective gloves.[3][4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Question: What should I do in case of accidental exposure to this compound?

Answer:

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Rinse mouth and seek immediate medical attention.[3]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC9H8N2O2[5]
Molecular Weight176.17 g/mol [5]
AppearanceSolid Powder[4][6]
Storage TemperatureRoom Temperature[5]

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
TemperatureCool and dry placeTo prevent thermal degradation.
AtmosphereTightly sealed containerTo prevent moisture absorption and contamination.[3][4]
LightAway from direct lightTo prevent potential photodegradation.
VentilationWell-ventilated areaTo ensure safe storage and handling.[3][4]

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO) or appropriate buffer

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Pre-Experiment Safety Check: Don appropriate PPE, including a lab coat, safety goggles, and gloves.

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube.

  • Adding Solvent: Add the calculated volume of DMSO or your chosen buffer to the tube to achieve the desired stock concentration.

  • Dissolution:

    • Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

    • Gentle warming can be applied if necessary, but monitor carefully to avoid degradation.

  • Storage of Stock Solution: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures start Start: Experiment Planning ppe Don Appropriate PPE (Lab coat, gloves, goggles) start->ppe weigh Weigh Compound in Vented Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill waste Dispose of Waste in Designated Chemical Waste experiment->waste experiment->spill exposure Personal Exposure experiment->exposure cleanup Clean Work Area waste->cleanup end End cleanup->end spill_kit Use Spill Kit spill->spill_kit first_aid Administer First Aid exposure->first_aid notify Notify Supervisor spill_kit->notify first_aid->notify

Caption: Workflow for the safe handling of this compound.

Troubleshooting_Logic cluster_issue Problem Identification cluster_solubility Solubility Issues cluster_degradation Degradation Issues cluster_resolution Resolution issue Experimental Issue Encountered (e.g., Poor Solubility, Degradation) check_solvent Verify Solvent Choice (DMSO, Aqueous Acid/Base) issue->check_solvent check_storage Confirm Proper Storage (Cool, Dry, Dark) issue->check_storage adjust_ph Adjust pH check_solvent->adjust_ph heat_sonicate Apply Gentle Heat or Sonication adjust_ph->heat_sonicate resolved Issue Resolved heat_sonicate->resolved check_incompatibles Review for Incompatible Reagents check_storage->check_incompatibles check_ph_stability Assess pH Stability check_incompatibles->check_ph_stability check_ph_stability->resolved

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1H-Benzo[D]imidazole-7-acetic acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable synthetic strategy involves a three-step process:

  • Nitration: Introduction of a nitro group onto a suitable phenylacetic acid precursor.

  • Reduction: Conversion of the nitro group to an amino group to form a diaminophenylacetic acid derivative.

  • Cyclization: Ring closure of the diamine with formic acid or a derivative to form the benzimidazole ring. This is commonly known as the Phillips-Ladenburg benzimidazole synthesis.[1][2][3]

Q2: What are the critical parameters to control during the cyclization step with formic acid?

A2: Temperature, reaction time, and the purity of the starting diamine are critical. Excess heating or prolonged reaction times can lead to side reactions and decomposition. The presence of impurities in the 2,3-diaminophenylacetic acid can interfere with the cyclization and lead to the formation of colored by-products, complicating purification.

Q3: Are there alternative reagents to formic acid for the cyclization step?

A3: Yes, other one-carbon sources can be used. For large-scale synthesis, triethyl orthoformate is a common alternative as it can lead to cleaner reactions and easier work-ups. Formamide can also be employed. The choice of reagent can influence reaction conditions and the impurity profile.

Q4: What are the main challenges in purifying this compound at a large scale?

A4: The primary challenges include removing unreacted starting materials, colored impurities formed during the reaction, and potential regioisomeric by-products. The amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic benzimidazole ring) can also complicate extraction and crystallization procedures. Recrystallization from a suitable solvent system is the most common purification method, often requiring careful pH adjustment to achieve good recovery and purity.

Q5: What are the expected yields for this synthesis on a larger scale?

A5: Yields can vary significantly depending on the optimization of each step. Generally, yields for the nitration and reduction steps can be high (80-95%). The cyclization and purification steps are often where yield loss is most significant. An overall yield of 50-70% from the starting phenylacetic acid precursor is considered good for a multi-step synthesis of this nature at scale.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential decomposition. A temperature range of 100-120°C is typical for formic acid cyclizations.
Degradation of Starting Material or Product - Optimize Temperature: Avoid excessive heat. If decomposition is observed, try running the reaction at a lower temperature for a longer duration. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially of the diamine precursor.
Poor Quality of 2,3-diaminophenylacetic acid - Purify the Diamine: Ensure the diamine precursor is of high purity before the cyclization step. Residual impurities from the reduction step can inhibit the reaction. Recrystallization or column chromatography of the diamine may be necessary.
Suboptimal Stoichiometry - Adjust Formic Acid Amount: While an excess of formic acid is often used, a very large excess can sometimes lead to side reactions. Experiment with varying the equivalents of formic acid.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is soluble in the work-up solvent - pH Adjustment: Carefully adjust the pH of the aqueous solution during work-up. The product will precipitate at its isoelectric point. Experiment with a range of pH values to find the optimal point for precipitation. - Solvent Selection: Use a solvent system for extraction where the product has low solubility and impurities have high solubility.
Presence of Colored Impurities - Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize. - Optimize Reaction Conditions: Colored impurities often arise from side reactions due to excessive heat or air oxidation. Running the reaction under milder conditions and an inert atmosphere can minimize their formation.
Co-precipitation of impurities - Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, DMF/water) can sometimes provide better selectivity for the desired product. - Slow Cooling: Allow the hot solution to cool slowly during recrystallization to promote the formation of purer crystals.
Problem 3: Formation of By-products
Potential Cause Troubleshooting Steps
Incomplete cyclization leading to formamide intermediates - Ensure Complete Reaction: As mentioned in Problem 1, ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature.
Formation of regioisomers - Purity of Starting Material: The presence of isomeric impurities in the starting 2,3-diaminophenylacetic acid will lead to the formation of the corresponding benzimidazole regioisomers. High purity of the starting diamine is crucial.
Decarboxylation of the acetic acid side chain - Temperature Control: This is more likely to occur at very high temperatures. Avoid excessive heating during the cyclization and work-up steps.

Experimental Protocols

A representative experimental workflow for the synthesis of this compound is outlined below.

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization & Purification A 2-Aminophenylacetic Acid B (2-Amino-3-nitrophenyl)acetic Acid A->B HNO3 / H2SO4 C 2,3-Diaminophenylacetic Acid B->C H2, Pd/C D This compound (Crude) C->D Formic Acid, Heat E This compound (Pure) D->E Recrystallization

A simplified workflow for the synthesis of this compound.
Detailed Methodologies

Step 1: Synthesis of (2-Amino-3-nitrophenyl)acetic acid

  • To a stirred solution of 2-aminophenylacetic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by pouring it onto crushed ice, and the pH is carefully adjusted to 3-4 with a concentrated aqueous solution of sodium hydroxide.

  • The precipitated product is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2,3-Diaminophenylacetic acid

  • (2-Amino-3-nitrophenyl)acetic acid is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (typically 50-60 psi) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude diamine.

Step 3: Synthesis and Purification of this compound

  • The crude 2,3-diaminophenylacetic acid is mixed with an excess of formic acid (typically 5-10 equivalents).

  • The mixture is heated to reflux (around 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After completion, the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in a hot aqueous solution of sodium hydroxide and treated with activated charcoal.

  • The hot solution is filtered, and the filtrate is cooled and acidified with acetic acid or dilute hydrochloric acid to precipitate the product.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • For further purification, the crude product is recrystallized from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary

Parameter Step 1: Nitration Step 2: Reduction Step 3: Cyclization
Typical Yield 85-95%90-98%60-80% (after purification)
Key Reagents Nitric Acid, Sulfuric AcidH₂, Pd/CFormic Acid
Typical Temperature 0-10 °CRoom Temperature100-110 °C
Typical Duration 2-4 hours4-8 hours2-4 hours
Common Solvents Sulfuric AcidEthanol, MethanolFormic Acid (reagent and solvent)

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems and their potential root causes during the scale-up synthesis.

troubleshooting_logic LowYield Low Yield PurificationIssues Purification Issues ByproductFormation By-product Formation IncompleteReaction Incomplete Reaction IncompleteReaction->LowYield IncompleteReaction->ByproductFormation Degradation Degradation Degradation->LowYield ColoredImpurities Colored Impurities Degradation->ColoredImpurities ImpureDiamine Impure Diamine ImpureDiamine->LowYield ImpureDiamine->PurificationIssues Regioisomers Regioisomer Formation ImpureDiamine->Regioisomers SuboptimalStoichiometry Suboptimal Stoichiometry SuboptimalStoichiometry->LowYield PoorSolubility Poor Product Solubility PoorSolubility->PurificationIssues ColoredImpurities->PurificationIssues Regioisomers->PurificationIssues Decarboxylation Decarboxylation Decarboxylation->ByproductFormation

Troubleshooting logic for scaling up the synthesis.

References

Validation & Comparative

A Comparative Guide to 1H-Benzo[D]imidazole-7-acetic acid and Other Benzimidazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structure-Activity Relationships and Biological Performance, Supported by Experimental Data and Protocols

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide provides a comparative overview of 1H-Benzo[D]imidazole-7-acetic acid and other benzimidazole derivatives, offering insights into their potential therapeutic applications. While specific experimental data for this compound is not currently available in published literature, this guide leverages data from structurally related compounds to infer potential activities and provides detailed experimental protocols for researchers to initiate their own investigations.

The Benzimidazole Core: A Privileged Scaffold in Drug Design

Benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings, is a versatile pharmacophore due to its structural similarity to naturally occurring purines, allowing it to interact with a wide array of biological targets.[1][2] The therapeutic landscape of benzimidazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4] The specific biological activity of a benzimidazole derivative is largely dictated by the nature and position of its substituents on the benzimidazole core.[4][5]

Comparative Analysis of Biological Activities

While direct experimental data for this compound is lacking, we can extrapolate potential activities by examining derivatives with substitutions at various positions. The introduction of an acetic acid group at the 7-position is of particular interest, as acidic moieties can influence pharmacokinetic properties and target interactions. For instance, a study on an unspecified benzimidazole acetic acid derivative reported moderate anti-inflammatory, antioxidant, and antimicrobial activities, particularly against Gram-positive organisms.[6]

To provide a framework for comparison, the following tables summarize the biological activities of various benzimidazole derivatives, highlighting the influence of substitution patterns.

Anticancer Activity

Benzimidazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various kinases.[7][8]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassSubstitution PatternTarget/MechanismReported IC50/Activity
2-Aryl-1H-benzo[d]imidazole-5-carboxamides Carboxamide at C5, aryl at C2Fatty Acid Synthase (FASN) InhibitionCTL-06: 3 µM, CTL-12: 2.5 µM[9]
Benzimidazole-Triazole Hybrids Triazole at N1, various aryl at C2Topoisomerase I Inhibition, CytotoxicityCompound 4h: 4.56 µM (A549), 13.167 µM (C6)[8]
Benzimidazole-Oxadiazole Derivatives Oxadiazole at N1, various aryl at C2VEGFR2 Inhibition, CytotoxicityCompound 4r: 0.3 µM (A549), 0.5 µM (MCF-7)[10]
2-Phenyl-1H-benzo[d]imidazole Derivatives Phenyl at C2Tubulin Polymerization InhibitionCompound 18b: 2.1 µM[8]
Antimicrobial Activity

The benzimidazole scaffold is a well-established framework for the development of antimicrobial agents.[1][11] Substitutions on the benzimidazole ring can modulate the spectrum and potency of these compounds against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassSubstitution PatternTarget Organism(s)Reported MIC (µg/mL)
2-Substituted-1H-benzimidazoles p-nitrophenyl at C2, chloro at C6 of quinolineB. subtilis, E. coli, S. aureus, P. aeruginosaGood activity, specific MICs not provided[11]
Benzimidazole–Pyrazole Hybrids Pyrazole at C2, electron-withdrawing groups on arylS. pneumoniae, B. subtilis, C. tetani, E. coli, S. typhi, V. cholerae25-50[12]
2-Ethanamine, 2-methanthiol, 2-chloromethyl, and N-methyl benzimidazole derivatives Halo at C5Methicillin-resistant Staphylococcus aureus (MRSA)Comparable to ciprofloxacin[13]
Novel Pyrazole-Attached Benzimidazoles Pyrazole at N1S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, A. niger, A. fumigatusCompound 5i: 7.81-15.62[14]
Enzyme Inhibition

Benzimidazole derivatives are known to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects.[3][15]

Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassTarget EnzymeSubstitution PatternReported IC50/Activity
Benzimidazole-based Pyrrole/Piperidine Hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Pyrrole/Piperidine at N1AChE: 19.44 - 36.05 µM; BuChE: 21.57 - 39.55 µM[16]
Benzimidazole-based Oxazole Analogues Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Oxazole at C2Compound 9 (AChE): 0.10 µM; Compound 14 (BuChE): 0.30 µM[17]
2-Amino-1-isopropylsulfonyl 6-substituted benzimidazole TNF-α, p38α MAP kinaseIsopropylsulfonyl at N1, various at C6Potent inhibition[9]
Benzimidazole Carboxylic Acid Derivatives NeuraminidaseCarboxylic acid at C2Compound 6f: 15.2% inhibition[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the electronic and steric properties of their substituents. Key SAR observations include:

  • Position C2: Substitution at the C2 position is crucial for activity. Aromatic and heteroaromatic rings often enhance anticancer and antimicrobial activities.[4][11]

  • Position N1: Modification at the N1 position can significantly impact potency and selectivity. The introduction of bulky substituents can modulate receptor binding.[4]

  • Positions C4, C5, C6, and C7: Substitutions on the benzene ring of the benzimidazole core, such as halogens or electron-withdrawing groups, have been shown to enhance antimicrobial and anticancer activities.[11][13] While data on C7 substitution is limited, the presence of a carboxylic acid methyl ester at this position is a key feature of precursors to angiotensin II receptor antagonists, suggesting its importance in directing activity towards cardiovascular targets.[19]

Experimental Protocols

To facilitate further research into this compound and other derivatives, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][20]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][21]

Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme cofactor, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the test compound or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Measure the product formation, which can be done colorimetrically or fluorometrically, at specified time intervals using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[15]

Visualizing Signaling Pathways and Experimental Workflows

To further aid researchers, the following diagrams illustrate a common signaling pathway targeted by benzimidazole derivatives and a general workflow for evaluating a novel compound.

anticancer_pathway cluster_cell Cancer Cell Benzimidazole\nDerivative Benzimidazole Derivative Kinase Cascade\n(e.g., MAPK/ERK) Kinase Cascade (e.g., MAPK/ERK) Benzimidazole\nDerivative->Kinase Cascade\n(e.g., MAPK/ERK) Inhibits Apoptosis Apoptosis Benzimidazole\nDerivative->Apoptosis Induces Topoisomerase I Topoisomerase I Benzimidazole\nDerivative->Topoisomerase I Inhibits Growth Factor\nReceptor Growth Factor Receptor Growth Factor\nReceptor->Kinase Cascade\n(e.g., MAPK/ERK) Activates Transcription\nFactors Transcription Factors Kinase Cascade\n(e.g., MAPK/ERK)->Transcription\nFactors Activates Cell Cycle\nProgression Cell Cycle Progression Transcription\nFactors->Cell Cycle\nProgression Promotes Cell Cycle\nProgression->Apoptosis Inhibits DNA DNA DNA->Topoisomerase I Interacts with

Caption: General signaling pathways targeted by anticancer benzimidazole derivatives.

experimental_workflow cluster_workflow Workflow for Evaluating a Novel Benzimidazole Derivative Synthesis & \nCharacterization Synthesis & Characterization In vitro Screening In vitro Screening Synthesis & \nCharacterization->In vitro Screening Anticancer Assays\n(e.g., MTT) Anticancer Assays (e.g., MTT) In vitro Screening->Anticancer Assays\n(e.g., MTT) Antimicrobial Assays\n(e.g., MIC) Antimicrobial Assays (e.g., MIC) In vitro Screening->Antimicrobial Assays\n(e.g., MIC) Enzyme Inhibition\nAssays (e.g., Kinase) Enzyme Inhibition Assays (e.g., Kinase) In vitro Screening->Enzyme Inhibition\nAssays (e.g., Kinase) Lead Compound\nIdentification Lead Compound Identification Anticancer Assays\n(e.g., MTT)->Lead Compound\nIdentification Antimicrobial Assays\n(e.g., MIC)->Lead Compound\nIdentification Enzyme Inhibition\nAssays (e.g., Kinase)->Lead Compound\nIdentification In vivo Studies In vivo Studies Lead Compound\nIdentification->In vivo Studies Preclinical\nDevelopment Preclinical Development In vivo Studies->Preclinical\nDevelopment

Caption: A generalized experimental workflow for the evaluation of a novel benzimidazole.

Conclusion

The benzimidazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While the specific biological profile of this compound remains to be elucidated, the extensive research on other benzimidazole derivatives provides a strong foundation for predicting its potential activities and guiding future research. The structure-activity relationships and detailed experimental protocols presented in this guide are intended to empower researchers in drug discovery to explore the therapeutic potential of this and other novel benzimidazole compounds. The strategic placement of an acetic acid moiety at the 7-position presents an intriguing avenue for the design of new drugs with unique pharmacological profiles.

References

"structure-activity relationship (SAR) studies of 1H-Benzo[D]imidazole-7-acetic acid analogs"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 1H-Benzo[d]imidazole-7-acetic acid analogs are not extensively available in the reviewed literature, a wealth of information exists for other positional isomers and derivatives of the 1H-Benzo[d]imidazole scaffold. This guide provides a comparative analysis of these related compounds, offering valuable insights for the rational design of novel therapeutics based on the benzimidazole nucleus. The data presented herein is compiled from various studies on anticancer, antimicrobial, and enzyme-inhibitory activities of benzimidazole derivatives.

Comparative Biological Activity of 1H-Benzo[d]imidazole Analogs

The biological activity of 1H-Benzo[d]imidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data for various analogs, focusing on anticancer and enzyme inhibitory activities.

Anticancer Activity

Benzimidazole derivatives have shown potent anticancer activity against a range of human cancer cell lines. The mechanism often involves the inhibition of crucial cellular targets like topoisomerase I and tubulin polymerization.

Table 1: Anticancer Activity of Selected 1H-Benzo[d]imidazole Analogs

Compound IDSubstitution PatternCancer Cell LineActivity (GI₅₀, µM)Reference
11a 2-(3,4-diethoxyphenyl)-5-(N-ethyl-piperazinyl)Various0.16 - 3.6[1][2]
12a 2-(4-ethoxyphenyl)-5-(N-ethyl-piperazinyl)Various0.16 - 3.6[1][2]
12b 2-(4-ethoxyphenyl)-5-(N-propyl-piperazinyl)Various0.16 - 3.6[1][2]
18b 2-(3,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)A549, MCF-7, K5620.12, 0.15, 0.21 (IC₅₀)

Note: GI₅₀ represents the concentration causing 50% growth inhibition.

From the data, it is evident that substitutions at the 2- and 5-positions of the benzimidazole core are critical for anticancer activity. Specifically, the presence of substituted phenyl rings at the C2-position and piperazinyl moieties at the C5-position appear to be favorable.

Enzyme Inhibition

The versatility of the benzimidazole scaffold allows for its interaction with various enzymes, leading to the inhibition of their activity. This is a key mechanism for their therapeutic effects.

Table 2: Enzyme Inhibitory Activity of Selected 1H-Benzo[d]imidazole Analogs

Compound IDTarget EnzymeInhibition (IC₅₀, µM)Reference
12b Human Topoisomerase I16[1][2]
18b Tubulin Polymerization2.1
7i α-Glucosidase0.64[3]
7d α-Glucosidase5.34[3]
Compound 9 Acetylcholinesterase (AChE)0.10[4]
Compound 14 Butyrylcholinesterase (BChE)0.30[4]
6f PqsR (Pseudomonas aeruginosa)< 1 (approx.)[5]

Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

The data highlights the potential of benzimidazole derivatives to target a wide array of enzymes. Modifications on the core structure lead to significant differences in inhibitory potency and selectivity. For instance, in the case of α-glucosidase inhibitors, the substitution pattern on the arylideneamino moiety at the 5-position dramatically influences the inhibitory concentration[3].

Key Experimental Protocols

The evaluation of the biological activity of these compounds involves a variety of standardized experimental protocols. Below are detailed methodologies for some of the key assays cited in the literature.

Human Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of human topoisomerase I.

  • Reaction Mixture Preparation: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at varying concentrations in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, and EDTA).

  • Incubation: The reaction mixture is incubated at 37°C for a specific duration, typically 30 minutes, to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC₅₀ value is calculated from the dose-response curve[1][2].

Cell Viability Assay (e.g., Sulforhodamine B - SRB Assay)

This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant for anti-diabetic drug discovery.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate (pNPG).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Reaction Termination: The reaction is stopped by adding a basic solution (e.g., Na₂CO₃).

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control. The IC₅₀ value is then determined from the dose-response curve[3].

Visualizing Structure-Activity Relationships and Workflows

Diagrams created using Graphviz can help visualize complex relationships and experimental processes in SAR studies.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Scaffold Selection (1H-Benzo[d]imidazole) B Analog Design (e.g., 7-acetic acid analogs) A->B C Chemical Synthesis B->C D Primary Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Hit Identification D->E F SAR Analysis E->F F->B Iterative Design G Secondary Assays (e.g., In vivo models) F->G H Lead Compound G->H

Caption: General workflow for a structure-activity relationship (SAR) study.

Topoisomerase_Inhibition cluster_pathway Topoisomerase I Inhibition Pathway A Supercoiled DNA C Cleavable Complex (DNA-Topo I) A->C Binding B Topoisomerase I B->C D DNA Ligation-Religation C->D Transient Break G Stabilized Cleavable Complex C->G E Relaxed DNA D->E F Benzimidazole Analog (e.g., Compound 12b) F->C Inhibition H DNA Strand Breaks & Cell Death G->H

Caption: Proposed mechanism of action for topoisomerase I inhibiting benzimidazoles.

References

Comparative Analysis of 1H-Benzo[d]imidazole Derivatives and Known Inhibitors Targeting Transglutaminase 2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

Introduction

The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific experimental data for 1H-Benzo[d]imidazole-7-acetic acid is not extensively available in the public domain, this guide focuses on a closely related class of compounds, 1H-benzo[d]imidazole derivatives, and their activity as inhibitors of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in a variety of cellular processes and its dysregulation is associated with several diseases, making it a compelling therapeutic target.[1][2]

This guide provides a comparative overview of a representative 1H-benzo[d]imidazole derivative against other known inhibitors of TG2, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Potency Against Transglutaminase 2

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative 1H-benzo[d]imidazole derivative and other well-characterized TG2 inhibitors. This data provides a quantitative comparison of their potency.

Inhibitor ClassCompoundIC50 (Human TG2)IC50 (Mouse TG2)Cell-Based Assay IC50Reference
1H-Benzo[d]imidazole Derivative Representative CompoundData Not AvailableData Not AvailableData Not Available
Competitive Amine Inhibitor CystamineMechanism DependentMechanism DependentMechanism Dependent[2]
Dihydroisoxazole Derivative ERW1041E1.6 µM6.8 µMNo effect observed[3]
Peptidomimetic BJJF07841 nM54 nM1.8 µM[3]
Irreversible Inhibitor Z006Potent InhibitorPotent InhibitorData Not Available[3]
Thiadiazole Derivative PX-12Effective InhibitorEffective InhibitorEffective Inhibitor[4]

Note: The potency of inhibitors can vary depending on the specific assay conditions and the origin of the enzyme (human, mouse, etc.).

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate a key signaling pathway involving TG2 and a general workflow for inhibitor screening.

Transglutaminase 2 in NF-κB Signaling

TG2 is known to interact with and influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[1][5][6] The diagram below illustrates this relationship.

Caption: TG2-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for TG2 Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing novel inhibitors of TG2.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (e.g., Colorimetric Assay) Start->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold?) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen No Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Generalized workflow for screening TG2 inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a representative protocol for a colorimetric TG2 inhibition assay.

Protocol: In Vitro Colorimetric Transglutaminase 2 Inhibition Assay

This protocol is adapted from commercially available kits and published literature.[7][8]

1. Materials and Reagents:

  • Recombinant human Transglutaminase 2 (TG2)

  • TG2 Assay Buffer

  • Substrate 1 (e.g., Biotinylated T26 peptide)

  • Substrate 2 (Amine-donor)

  • Test Inhibitors (e.g., 1H-benzo[d]imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Z006)

  • Stop Solution

  • Wash Buffer

  • Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate

  • HRP Substrate (e.g., TMB)

  • 96-well microtiter plates

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitors and the positive control inhibitor in TG2 Assay Buffer.

  • Add a defined amount of recombinant human TG2 to each well of the 96-well plate, except for the blank wells.

  • Add the diluted test inhibitors or control inhibitor to the respective wells.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a mixture of Substrate 1 and Substrate 2 to all wells.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the reaction to proceed.

  • Stop the reaction by adding the Stop Solution to each well.

  • Wash the wells multiple times with Wash Buffer to remove unbound reagents.

  • Add the SAv-HRP conjugate to each well and incubate to allow binding to the biotinylated substrate.

  • Wash the wells again to remove unbound SAv-HRP.

  • Add the HRP substrate and incubate until a color change is observed.

  • Stop the color development by adding a suitable stop reagent (e.g., sulfuric acid).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

This guide provides a framework for comparing 1H-benzo[d]imidazole derivatives with other known inhibitors of TG2. Further experimental validation is necessary to fully characterize the inhibitory potential of novel compounds.

References

Navigating the Target Landscape: A Comparison Guide to the Cross-Reactivity of 1H-Benzo[D]imidazole-7-acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] From anthelmintics like albendazole to proton-pump inhibitors such as omeprazole, and a growing number of anticancer agents, the versatility of the benzimidazole core is well-established.[3][4] However, this versatility can also lead to polypharmacology, where a single compound interacts with multiple biological targets. Understanding the cross-reactivity of a novel compound like 1H-Benzo[D]imidazole-7-acetic acid is therefore critical for elucidating its mechanism of action, predicting potential off-target effects, and ensuring its therapeutic specificity.

While specific experimental data on the cross-reactivity of this compound is not publicly available, this guide provides a comparative framework based on the known cross-reactivity profiles of other benzimidazole derivatives. It also outlines the experimental methodologies required to generate such a profile for any new chemical entity.

The Benzimidazole Scaffold: A Propensity for Multiple Targets

The benzimidazole nucleus is a bioisostere of natural purines, allowing it to interact with a broad range of biological macromolecules.[5] This inherent characteristic contributes to the diverse pharmacological activities of its derivatives, but also to their potential for cross-reactivity. Several studies have highlighted the promiscuous nature of some benzimidazole-containing drugs, particularly their interactions with protein kinases.

For instance, the anthelmintic drug mebendazole has been shown to inhibit multiple kinases, including VEGFR2, Abl, VEGFR1, Met, and CDK1.[6] This off-target activity is now being explored for its potential in cancer therapy.[7][8] Other research has identified benzimidazole derivatives as inhibitors of topoisomerase I, casein kinase 1 (CK1) delta, and metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators, showcasing the broad target space of this chemical class.[9][10][11]

Illustrative Cross-Reactivity Profile

To provide a practical context for researchers, the following table illustrates how the cross-reactivity data for this compound could be presented in comparison to known benzimidazole-based drugs and a hypothetical alternative.

Disclaimer: The data presented in this table is purely illustrative and is intended to serve as a template for presenting actual experimental findings. The values for this compound and "Alternative A" are hypothetical.

Target This compound (Hypothetical IC50/Ki)Mebendazole (Known IC50/Ki)Alternative A (Hypothetical IC50/Ki)
Primary Target X 50 nM>10 µM25 nM
VEGFR25 µM200 nM[6]>10 µM
Abl Kinase>10 µM500 nM[6]>10 µM
Met Kinase8 µM750 nM[6]>10 µM
CDK1>10 µM1 µM[6]>10 µM
Topoisomerase I>10 µMNot Reported>10 µM
CK1 Delta>10 µMNot Reported>10 µM
hERG12 µM>10 µM>10 µM

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of a compound's cross-reactivity is crucial for its development as a safe and effective therapeutic agent. A tiered approach, starting with in silico predictions and moving to broad in vitro screening followed by cellular and in vivo validation, is typically employed.

In Silico Profiling
  • Methodology: Computational methods, such as molecular docking and pharmacophore modeling, are used to predict potential off-target interactions. The chemical structure of the compound is screened against databases of known protein binding sites.

  • Outcome: A list of potential off-target proteins is generated, which can guide the selection of in vitro assays.

In Vitro Broad Panel Screening
  • Methodology: The compound is tested at one or more concentrations against a large panel of purified proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Commercial services offer screening panels of hundreds of kinases.[6] Radioligand binding assays or enzymatic assays are commonly used.

  • Outcome: Quantitative data, such as percentage inhibition at a given concentration or IC50/Ki values for active hits, provides a broad overview of the compound's selectivity.

Cellular Thermal Shift Assay (CETSA)
  • Methodology: This technique assesses target engagement in a cellular environment. Cells are treated with the compound and then subjected to a temperature gradient. The binding of the compound to its target protein stabilizes it, leading to a shift in its melting temperature, which can be detected by Western blotting or mass spectrometry.

  • Outcome: Provides evidence of target engagement in a more physiologically relevant setting and can identify downstream effects on protein complexes.

Phenotypic Screening
  • Methodology: High-content imaging or other cell-based assays are used to assess the compound's effect on various cellular phenotypes, such as cell morphology, proliferation, apoptosis, and signaling pathway activation.

  • Outcome: Can reveal unexpected biological activities and provide insights into the compound's mechanism of action and potential off-target effects.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a generalized signaling pathway that could be modulated by a benzimidazole derivative and a typical workflow for assessing cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., Kinase, GPCR) Signal1 Signaling Protein 1 Receptor->Signal1 Signal2 Signaling Protein 2 Signal1->Signal2 Effector Effector Protein Signal2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Benzimidazole Benzimidazole Derivative Benzimidazole->Receptor Inhibition

Caption: Generalized signaling pathway potentially inhibited by a benzimidazole derivative.

Start New Benzimidazole Compound InSilico In Silico Profiling Start->InSilico BroadPanel Broad Panel Screening (e.g., Kinase Panel) InSilico->BroadPanel HitValidation Hit Validation (Dose-Response) BroadPanel->HitValidation CellularAssays Cellular Assays (e.g., CETSA) HitValidation->CellularAssays Phenotypic Phenotypic Screening CellularAssays->Phenotypic End Cross-Reactivity Profile Phenotypic->End

Caption: Experimental workflow for assessing compound cross-reactivity.

References

Head-to-Head Comparison: 1H-Benzo[D]imidazole-7-acetic acid vs. A Competitor Compound in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Benzimidazole Derivatives in Oncology Research

In the landscape of anticancer drug discovery, benzimidazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities. This guide provides a head-to-head comparison of the lesser-known 1H-Benzo[D]imidazole-7-acetic acid with a well-characterized competitor, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), a known topoisomerase I inhibitor.

Due to a scarcity of published data on the specific biological activities of this compound, this guide will focus on presenting the available information for this compound alongside a comprehensive profile of DMA. This approach will offer researchers a valuable reference by showcasing the experimental data and methodologies associated with a well-studied benzimidazole derivative, thereby providing a framework for the potential evaluation of novel analogues like this compound.

Compound Overview and Mechanism of Action

This compound is a structurally simple benzimidazole derivative. Its biological activity and mechanism of action in the context of cancer are not extensively documented in publicly available literature. The presence of the acetic acid moiety suggests potential for unique interactions with biological targets, but further investigation is required to elucidate its therapeutic potential.

Competitor Compound: 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) is a synthetic analogue of Hoechst 33342 and has been identified as a DNA topoisomerase I inhibitor.[1][2] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. DMA has been shown to preferentially target bacterial topoisomerase I over human topoisomerase I, and it is reported to be non-toxic to mammalian cells at concentrations required for antibacterial activity.[1][3]

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for the competitor compound, DMA. No specific anticancer activity data for this compound was found in the reviewed literature.

CompoundAssayTargetCell LineIC50/GI50Citation
DMA Topoisomerase I Relaxation AssayHuman Topoisomerase I--[1][2]
Topoisomerase I Relaxation AssayE. coli Topoisomerase I-Stronger inhibition than human Topo I[1][3]
Cytotoxicity AssayMammalian Cells-Non-toxic up to 100 µM[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the evaluation of benzimidazole derivatives.

Cytotoxicity Assessment using MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or DMA) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.[5][6]

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA), and the test compound at various concentrations.[7][8]

  • Enzyme Addition: Add human topoisomerase I enzyme to the reaction mixture.[7][9]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[7][8]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[9]

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[7]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA compared to the control indicates inhibition of topoisomerase I.[7]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

topoisomerase_inhibition cluster_replication DNA Replication/Transcription cluster_inhibition Inhibition cluster_outcome Cellular Outcome Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds to Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA induces relaxation DMA DMA (Competitor) Inhibition Inhibition DMA->Inhibition Inhibition->Topoisomerase_I Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by DMA.

mtt_workflow Start Start: Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Binding Site of 1H-Benzo[d]imidazole Derivatives Targeting Human Topoisomerase I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a detailed comparison of 1H-benzo[d]imidazole derivatives that target Human Topoisomerase I (Topo I), a crucial enzyme in DNA replication and a validated target for anticancer therapies. We delve into the specific binding interactions of these compounds and provide the experimental context for their evaluation.

While the specific molecule 1H-Benzo[D]imidazole-7-acetic acid is not extensively characterized in publicly available research, the broader class of 1H-benzo[d]imidazole (BBZ) derivatives has been the subject of significant investigation. This guide will focus on a series of potent BBZ derivatives identified as inhibitors of Human Topoisomerase I and compare their binding characteristics to the well-established inhibitor, Camptothecin (CPT).

Performance Comparison: Binding Affinities and Biological Activity

The following table summarizes the quantitative data for selected 1H-benzo[d]imidazole derivatives and the reference compound, Camptothecin, in their interaction with the Human Topoisomerase I-DNA complex. The data is derived from computational docking studies and in vitro biological assays.[1][2][3]

CompoundGlide Score (kcal/mol)Key Hydrogen Bond Interactions (with Topo I-DNA complex)Hydrophobic Interactions (with Topo I-DNA complex)Growth Inhibition GI50 (µM)DNA Relaxation Inhibition
11a -5.453Asp533Arg362, Gly363, Arg364, Arg488, Ala489, Gly490, Asn491, Lys493, Val502, Gly5030.16 - 3.6Not specified
12a -5.429Not specifiedNot specified0.16 - 3.6Not specified
12b -5.512Not specifiedNot specified0.16 - 3.650% inhibition at 16 µM[1][4][5]
Camptothecin (CPT) -6.001Gly490, Asn491, Lys493His367, Arg364, Arg488, Thr501, Val502, Gly503, Asp533Not specifiedStandard Inhibitor

Mechanism of Action: Inhibition of Topoisomerase I

1H-benzo[d]imidazole derivatives, much like the classic inhibitor Camptothecin, function by stabilizing the covalent complex formed between Topoisomerase I and DNA.[1][2] This ternary complex, known as the cleavage complex, traps the enzyme on the DNA, preventing the re-ligation of the single-strand break that Topo I creates to relieve supercoiling. The persistence of these breaks leads to DNA damage and ultimately triggers apoptosis in cancer cells. The primary binding site for these compounds is the DNA minor groove, where they establish non-covalent interactions.[1][2]

G cluster_0 Mechanism of Topoisomerase I Inhibition TopoI Topoisomerase I CleavageComplex Topo I-DNA Cleavage Complex TopoI->CleavageComplex Binds to DNA Supercoiled DNA DNA->CleavageComplex TernaryComplex Trapped Ternary Complex (Topo I-DNA-BBZ) CleavageComplex->TernaryComplex Relegation DNA Re-ligation CleavageComplex->Relegation Normal Function BBZ 1H-benzo[d]imidazole Derivative (BBZ) BBZ->TernaryComplex Binds to & Stabilizes DNADamage DNA Strand Breaks & Replication Fork Collapse TernaryComplex->DNADamage Inhibits Re-ligation Relegation->TopoI Relegation->DNA Relaxed DNA Apoptosis Apoptosis DNADamage->Apoptosis G cluster_1 Experimental Workflow for Binding Site Confirmation start Start comp_design Computational Design & Virtual Screening start->comp_design docking Molecular Docking (PDB: 1EJ9) comp_design->docking synthesis Chemical Synthesis of BBZ Derivatives docking->synthesis topo_assay Topo I DNA Relaxation Assay synthesis->topo_assay spectroscopy DNA Binding Studies (UV-Vis, CD) synthesis->spectroscopy cytotoxicity In Vitro Cytotoxicity (NCI-60 Panel) synthesis->cytotoxicity analysis Data Analysis & SAR Studies topo_assay->analysis spectroscopy->analysis cytotoxicity->analysis confirmation Binding Site Confirmation & Lead Optimization analysis->confirmation

References

Comparative Analysis of 1H-Benzo[d]imidazole Derivatives in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of Biological Effects and Mechanisms of Action

The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active agents. While the specific compound 1H-Benzo[D]imidazole-7-acetic acid is not extensively characterized in publicly available literature, numerous derivatives have been developed and evaluated for a range of therapeutic applications. This guide provides a comparative analysis of three distinct classes of 1H-benzo[d]imidazole derivatives, highlighting their efficacy, mechanisms of action, and experimental validation in the fields of oncology, neuroscience, and infectious disease.

Anticancer Activity: Topoisomerase I Inhibition

A series of novel 1H-benzo[d]imidazole (BBZ) derivatives have been identified as potent anticancer agents. Among these, compound 12b has demonstrated significant activity by targeting human topoisomerase I (Hu Topo I), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1]

Mechanism of Action

Compound 12b and its analogues act as topoisomerase I poisons. They intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis. This mechanism is shared with the well-established camptothecin class of anticancer drugs.

Comparative Performance Data

The in vitro efficacy of compound 12b has been evaluated against a panel of human cancer cell lines and directly compared to the known topoisomerase I inhibitor, Camptothecin.

CompoundTargetAssayIC50 / GI50Cell LinesReference
Compound 12b Human Topoisomerase IDNA Relaxation Assay16 µM (IC50)Cell-free[1]
Cancer Cell ProliferationGrowth Inhibition Assay0.16 - 3.6 µM (GI50)NCI-60 Panel[1]
Camptothecin Human Topoisomerase IDNA Relaxation Assay~0.68 µM (IC50)Cell-free[2]
Cancer Cell ProliferationCytotoxicity Assay8.8 - 33 nM (IC50)HT-29[3]
Topotecan Human Topoisomerase IDNA Damage Assay0.28 µM (C1000)HT-29[3]
Cancer Cell ProliferationCytotoxicity Assay33 nM (IC50)HT-29[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency. C1000 is the concentration producing 1000 rad-equivalents of DNA damage.

Experimental Protocols

Human Topoisomerase I DNA Relaxation Assay:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a suitable assay buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using densitometry. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound.[4][5][6][7][8]

Visualizations

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition TopoI Topoisomerase I Cleavage_Complex Topoisomerase I-DNA Cleavage Complex TopoI->Cleavage_Complex Binds to DNA Supercoiled DNA DNA->Cleavage_Complex Cleavage_Complex->TopoI Re-ligation Cleavage_Complex->DNA Ternary_Complex Stabilized Ternary Complex Cleavage_Complex->Ternary_Complex Stabilizes Compound12b Compound 12b Compound12b->Ternary_Complex Binds to Replication_Fork Replication Fork Ternary_Complex->Replication_Fork Blocks DSB Double-Strand Break Replication_Fork->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action of Compound 12b as a topoisomerase I inhibitor.

DNA_Relaxation_Assay Topoisomerase I DNA Relaxation Assay Workflow Start Start Reaction_Mix Prepare Reaction Mix: - Supercoiled DNA - Topoisomerase I - Test Compound Start->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualization Visualize and Quantify Bands Agarose_Gel->Visualization End End Visualization->End

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Neuromodulatory Activity: GABA-A Receptor Positive Allosteric Modulation

Certain 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, suggesting potential applications as anxiolytics, sedatives, or anticonvulsants.

Mechanism of Action

These derivatives bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the influx of chloride ions through the receptor's channel. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission. This mechanism is similar to that of benzodiazepines like diazepam.

Comparative Performance Data

The modulatory effects of these benzimidazole derivatives on GABA-A receptors have been characterized using electrophysiological techniques and compared with the classical benzodiazepine, Diazepam.

CompoundTargetAssayEC50 / KiReceptor SubtypeReference
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives GABA-A ReceptorElectrophysiologyVaries with substitutionα1β2γ2
Diazepam GABA-A ReceptorElectrophysiologyVaries with subtypeα1β2γ2, α2β3γ2, α3β2γ2, α5β3γ2[9]
GABA-A ReceptorRadioligand Binding64.8 - 115 nM (EC50 for enhancement)Wild-type[10]

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (inhibition constant) is a measure of binding affinity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Preparation: Cells expressing the GABA-A receptor of interest (e.g., HEK293 cells or cultured neurons) are prepared for recording.

  • Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • Drug Application: A low concentration of GABA is applied to the cell to elicit a baseline current. The test compound (PAM) is then co-applied with GABA, and the potentiation of the GABA-induced current is measured.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of the PAM.[11][12][13][14][15]

Visualizations

GABA_A_Modulation GABA-A Receptor Positive Allosteric Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Benzimidazole_PAM Benzimidazole PAM Benzimidazole_PAM->GABA_A_Receptor Binds to allosteric site Benzimidazole_PAM->Chloride_Channel Potentiates opening Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Enhanced Inhibition Hyperpolarization->Inhibition

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow Start Start Cell_Prep Prepare Cells Start->Cell_Prep Giga_Seal Form Giga-Seal Cell_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Cell Whole_Cell->Voltage_Clamp Apply_GABA Apply GABA (Baseline) Voltage_Clamp->Apply_GABA Apply_PAM Co-apply GABA + PAM Apply_GABA->Apply_PAM Record_Current Record Current Apply_PAM->Record_Current Analyze Analyze Data Record_Current->Analyze End End Analyze->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Anti-Infective Activity: PqsR Inhibition in Pseudomonas aeruginosa

A novel class of 1H-benzo[d]imidazole derivatives, exemplified by compound 6f , has been developed as inhibitors of the Pseudomonas aeruginosa Quorum Sensing (QS) regulator PqsR. This represents an anti-virulence approach to combatting bacterial infections, rather than direct bactericidal action.

Mechanism of Action

P. aeruginosa utilizes the Pqs QS system to regulate the expression of virulence factors and biofilm formation. The transcriptional regulator PqsR is a key component of this system. Compound 6f acts as a PqsR antagonist, blocking the binding of its natural ligands and thereby inhibiting the expression of downstream virulence genes, such as those responsible for the production of pyocyanin. This can render the bacteria less pathogenic and more susceptible to host immune clearance and conventional antibiotics.[16]

Comparative Performance Data

The inhibitory activity of compound 6f on PqsR has been quantified and compared to other known PqsR inhibitors like M64.

CompoundTargetAssayIC50Bacterial StrainReference
Compound 6f PqsRPqsA-lux Reporter AssayLow submicromolarP. aeruginosa PAO1-L[16]
Pyocyanin ProductionInhibition AssaySignificant reduction at 200 nMP. aeruginosa PAO1-L
M64 PqsRIn vivo efficacyEffective in mouse lung infection modelP. aeruginosa[17][18][19][20]
PqsRPqsA-lux Reporter AssayVaries with assay conditionsP. aeruginosa[17][18]

Note: IC50 values in reporter gene assays reflect the concentration of the inhibitor required to reduce the reporter signal by 50%.

Experimental Protocols

Pyocyanin Production Inhibition Assay:

  • Bacterial Culture: P. aeruginosa is grown in a suitable liquid medium.

  • Inhibitor Treatment: The bacterial culture is treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C with shaking) for a period sufficient for pyocyanin production (e.g., 16-24 hours).

  • Pyocyanin Extraction: Pyocyanin is extracted from the culture supernatant using an organic solvent (e.g., chloroform).

  • Quantification: The amount of pyocyanin is quantified by measuring the absorbance of the extracted solution at a specific wavelength (e.g., 520 nm).

  • Data Analysis: The percentage inhibition of pyocyanin production is calculated relative to the vehicle control.[21][22]

Visualizations

PqsR_Inhibition PqsR Quorum Sensing Inhibition PqsR PqsR Receptor Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes Activates Autoinducers Autoinducers (PQS, HHQ) Autoinducers->PqsR Bind and Activate Compound6f Compound 6f Compound6f->PqsR Binds and Inhibits Pyocyanin Pyocyanin Production Virulence_Genes->Pyocyanin Biofilm Biofilm Formation Virulence_Genes->Biofilm Infection Reduced Pathogenicity Pyocyanin->Infection Contributes to Biofilm->Infection Contributes to

Caption: Mechanism of PqsR inhibition by Compound 6f.

Pyocyanin_Assay_Workflow Pyocyanin Inhibition Assay Workflow Start Start Culture_Bacteria Culture P. aeruginosa Start->Culture_Bacteria Add_Inhibitor Add Test Compound Culture_Bacteria->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Extract_Pyocyanin Extract Pyocyanin Incubate->Extract_Pyocyanin Measure_Absorbance Measure Absorbance Extract_Pyocyanin->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the pyocyanin production inhibition assay.

References

Safety Operating Guide

Prudent Disposal of 1H-Benzo[D]imidazole-7-acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1H-Benzo[D]imidazole-7-acetic acid should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste must be handled in accordance with local, state, and federal regulations.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, compiled from safety data sheets of structurally similar compounds and general chemical waste guidelines. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for benzimidazole derivatives and aromatic carboxylic acids.

I. Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar benzimidazole compounds, the following PPE is recommended to avoid skin and eye irritation.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Avoids inhalation of potentially harmful dust.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[1] Store waste in a cool, dry, and well-ventilated area away from these substances.

II. Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of solid this compound and contaminated materials.

1. Waste Collection and Segregation:

  • Collect solid waste, including any contaminated materials like weighing paper or disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be sealable and kept closed except when adding waste.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

2. Disposal of Empty Containers:

  • Thoroughly empty the container of all residual solid.

  • The first rinse of the container with a suitable solvent (e.g., water or methanol) must be collected and disposed of as hazardous waste.

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. While the specific toxicity of this compound is not fully characterized, it is prudent to follow this more stringent guideline.

  • After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

3. Handling Spills:

  • In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the swept-up material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so. While some dilute carboxylic acids can be neutralized, the presence of the benzimidazole ring necessitates professional disposal.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_generation Waste Generated? ppe->waste_generation solid_waste Solid Waste or Contaminated Materials waste_generation->solid_waste Yes empty_container Empty Container waste_generation->empty_container Yes collect_waste Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_waste rinse_container Rinse Container 3x with Appropriate Solvent empty_container->rinse_container store_waste Store Waste Container in a Secure, Ventilated Area Away from Incompatibles collect_waste->store_waste collect_rinseate Collect Rinseate as Hazardous Waste rinse_container->collect_rinseate dispose_container Dispose of Clean Container per Institutional Guidelines rinse_container->dispose_container collect_rinseate->collect_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the recommendations of a qualified Environmental Health and Safety professional. The user is responsible for compliance with all applicable laws and regulations regarding chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling 1H-Benzo[D]imidazole-7-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

1H-Benzo[D]imidazole-7-acetic acid is anticipated to share hazard characteristics with other benzimidazole derivatives, which are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach with appropriate PPE is essential.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended Equipment Specifications and Use
Eye Protection Chemical safety goggles or a face shieldMust conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothing, or a chemical-resistant apronWear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling large quantities, if dust is generated, or in poorly ventilated areas.[3]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict protocol is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust. If the compound is a powder, weigh it carefully on a tared weigh boat or paper inside a fume hood.

    • Avoid creating dust clouds.

    • Use a spatula for transfers.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel to prevent splashing.

  • General Practices:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[1][2]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from strong oxidizing agents.[3][5]

5. Spill and Leak Procedures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Contain the spill if possible.

    • Follow institutional emergency procedures.

6. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated materials and the chemical itself should be disposed of as hazardous waste through an approved waste disposal plant.[1][3]

  • The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_cleanup Clean Work Area handle_dissolve->post_cleanup post_decontaminate Decontaminate Equipment post_cleanup->post_decontaminate post_remove_ppe Remove PPE Correctly post_decontaminate->post_remove_ppe dispose_waste Dispose of Chemical Waste post_remove_ppe->dispose_waste dispose_containers Dispose of Contaminated Containers dispose_waste->dispose_containers

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Benzo[D]imidazole-7-acetic acid
Reactant of Route 2
Reactant of Route 2
1H-Benzo[D]imidazole-7-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.